The table below summarizes the core structural features of ponatinib and how they enable its function as a pan-BCR-ABL inhibitor.
| Feature | Structural/Mechanistic Role in BCR-ABL Inhibition |
|---|---|
| Chemical Structure [1] | Based on an imidazo[1,2-b]pyridazine scaffold with a key linear ethynyl linker. |
| Binding Mode [2] [3] | Binds the ABL kinase domain in the DFG-out (inactive) conformation. |
| Key Interaction | The ethynyl linker fits into a hydrophobic region of the ATP-binding pocket, making it central to overcoming steric hindrance from mutations like T315I [2] [1]. |
| Pan-Inhibitor Profile | Maintains an extensive network of optimized molecular contacts, making binding less susceptible to disruption by single point mutations [2]. |
This compound's mechanism is visually represented as a multi-step process below:
This compound mechanism from cellular entry to apoptosis induction.
This compound demonstrates high potency against BCR-ABL in biochemical and cellular assays, as shown in the table below.
| Assay Type | BCR-ABL Isoform | Reported IC₅₀ / Kd Value | Source / Context |
|---|---|---|---|
| In Vitro Kinase Assay [1] | Native BCR-ABL | 0.37 nM | Half-maximal inhibitory concentration |
| In Vitro Kinase Assay [1] | ABL1T315I | 2.0 nM | Half-maximal inhibitory concentration |
| Cellular Proliferation (Ba/F3 cells) [1] | Native BCR-ABL | 0.5 nM | Half-maximal inhibitory concentration |
| Cellular Proliferation (Ba/F3 cells) [1] | ABL1T315I | 11 nM | Half-maximal inhibitory concentration |
| Crystallographic Binding [3] | Native ABL1 | 0.7 nM | Dissociation constant (Kd) from PDB 3OXZ |
This compound effectively inhibits all single clinically relevant BCR-ABL1 kinase domain mutations at therapeutically achievable concentrations [1]. Molecular dynamics simulations confirm that this compound forms stable interactions with key residues in the native and mutant kinases, explaining its broad efficacy [4].
This protocol is used to study the dynamic interactions between this compound and BCR-ABL at an atomic level.
antechamber with the GAFF force field.This method is used to generate and characterize this compound-resistant cell lines.
Despite its potency, resistance to this compound can emerge through several mechanisms, which are summarized in the diagram and table below.
Primary documented mechanisms of resistance to this compound.
| Resistance Mechanism | Description | Experimental Evidence |
|---|---|---|
| Compound Mutations [5] | Multiple mutations within the BCR-ABL1 kinase domain in the same clone (e.g., G250E/E255K). | Deep sequencing of resistant cell lines. |
| Kinase Overexpression [5] | Increased expression of BCR-ABL1 mRNA, overwhelming the inhibitor. | RT-QPCR in resistant cell lines. |
| Alternative Signaling (Axl) [5] | Overexpression and activation of the Axl receptor tyrosine kinase, providing Bcr-Abl-independent survival signals. | Western blotting, shRNA knockdown, and pharmacological inhibition of Axl restored this compound sensitivity. |
| Drug Efflux Pumps [5] [6] | Increased activity of efflux transporters like ABCB1, reducing intracellular drug concentration. | Functional assays and characterization of transporter levels. |
This compound (Iclusig) represents the third-generation of BCR-ABL1 tyrosine kinase inhibitors (TKIs) and stands as the only approved TKI capable of effectively inhibiting BCR-ABL1 with the T315I "gatekeeper" mutation, which accounts for approximately 20% of resistant or relapsed chronic myeloid leukemia (CML) cases [1]. This orally available pan-BCR-ABL TKI was developed by ARIAD Pharmaceuticals and received US FDA approval in 2012 for treatment of resistant or intolerant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. Its unique molecular design enables it to overcome the steric hindrance and loss of critical hydrogen bonding that characterizes T315I-mediated resistance to first- and second-generation TKIs.
The clinical development of this compound addressed a critical unmet need in the management of TKI-resistant CML and Ph+ ALL, particularly for patients harboring the T315I mutation who had limited therapeutic options. However, in 2013, this compound sales were temporarily suspended due to serious vascular side effects observed in nearly 12% of treated patients, later attributed to the drug's potent nature and pan-activity [1]. Following risk-benefit reassessment, this compound was reintroduced with an expanded black box warning and restricted to patients with resistant or intolerant disease, particularly those with T315I mutation, for whom no other TKI options are available [1].
The T315I mutation occurs at the "gatekeeper" position within the ABL1 kinase domain, where substitution of threonine with isoleucine introduces steric hindrance that physically blocks access to the ATP-binding pocket for first- and second-generation TKIs [1]. This single amino acid change additionally eliminates a critical hydrogen bond that most TKIs form with the kinase, while maintaining the kinase's catalytic activity and oncogenic potential. The structural consequence is high-level resistance to imatinib, nilotinib, dasatinib, and bosutinib, rendering these agents ineffective against T315I-mutant clones [1] [2].
This compound was specifically engineered to circumvent T315I-mediated resistance through a unique carbon-carbon triple bond linker that allows the molecule to bypass the steric constraints imposed by the isoleucine substitution [1]. This strategic design enables this compound to maintain effective binding to the mutant kinase while preserving potent inhibition of BCR-ABL1 signaling. This compound functions as a potent pan-BCR-ABL inhibitor with additional activity against other kinases including VEGFR, PDGFR, FGFR, KIT, and members of the SRC kinase family, which contributes to both its efficacy and toxicity profile [1] [3].
Table: Structural and Functional Properties of this compound
| Property | Description | Significance |
|---|---|---|
| Chemical design | Carbon-carbon triple bond linker | Bypasses steric hindrance of T315I mutation |
| Binding affinity | Maintains nanomolar potency against T315I mutant | Overcomes gatekeeper resistance |
| Kinase profile | Pan-BCR-ABL1 inhibitor with multi-kinase activity | Broad efficacy but increased toxicity risk |
| Mechanism | Competitive ATP-site inhibitor | Directly targets kinase activity |
The PACE trial (NCT01207440) was a pivotal phase 2 study that evaluated this compound at a starting dose of 45 mg/day in 449 patients with CML or Ph+ ALL who demonstrated resistance or intolerance to prior TKI therapy or harbored the T315I mutation [4] [5]. Among the chronic-phase CML (CP-CML) cohort with prior exposure to second-generation TKIs (n=257), this compound demonstrated robust efficacy with 46% of patients achieving ≤1% BCR-ABL1 IS by 24 months, with 68% progression-free survival and 85% overall survival at the same timepoint [4]. The responses were notably durable, with long-term follow-up confirming sustained efficacy in responding patients.
For patients with T315I mutations specifically, this compound demonstrated particularly robust activity, with major cytogenetic response (MCyR) rates of 70% in CP-CML patients, highlighting its critical role in addressing this high-resistance mutation [1] [4]. These responses proved highly durable, with 72% of MCyR responses maintained at 5 years, establishing this compound as the preferred therapeutic option for T315I-mutant CML [5].
The OPTIC trial (NCT02467270) implemented a novel response-based dose reduction strategy to optimize this compound's risk-benefit profile [4] [5]. Patients starting at 45 mg/day (n=93) reduced their dose to 15 mg upon achieving ≤1% BCR-ABL1 IS . This approach yielded improved safety while maintaining efficacy, with 57% of patients achieving ≤1% BCR-ABL1 IS by 24 months, alongside 80% progression-free survival and 91% overall survival [4]. The median dose intensity at 24 months was 15 mg in OPTIC compared to 30 mg in PACE, demonstrating successful implementation of the response-based dosing strategy [4].
Table: Comparative Efficacy Outcomes from PACE and OPTIC Trials in CP-CML
| Parameter | PACE Trial (45 mg continuous) | OPTIC Trial (45→15 mg response-based) |
|---|---|---|
| Patients analyzed | 257 | 93 |
| ≤1% BCR-ABL1 IS by 24 months | 46% | 57% |
| Progression-free survival at 24 months | 68% | 80% |
| Overall survival at 24 months | 85% | 91% |
| Median dose intensity at 24 months | 30 mg | 15 mg |
| T315I mutation response | Robust, MCyR 70% in CP-CML | Similarly robust in T315I patients |
This compound treatment is associated with dose-dependent vascular toxicity, including arterial occlusive events (AOEs) such as myocardial infarction, stroke, and peripheral arterial disease [3] [5]. Research has identified that this compound induces vascular toxicity through hyperactivation of the Notch-1 signaling pathway in endothelial cells [3]. This mechanism represents an "on-target off-tumor effect" where the same kinase inhibition profile that provides therapeutic efficacy also disrupts critical vascular homeostasis pathways.
Experimental models demonstrate that this compound exposure in human umbilical vein endothelial cells (HUVECs) triggers apoptosis and inhibits vasculature development through Notch-1-mediated pathways [3]. Proteomic analyses revealed that this compound treatment leads to upregulation of cleaved caspase-3 and downregulation of phosphorylated AKT and eNOS, resulting in inhibition of endothelial survival, reduced angiogenesis, and induction of endothelial senescence and apoptosis [3]. Importantly, selective blockade of Notch-1 prevented this compound-induced vascular toxicity in preclinical models, suggesting potential therapeutic mitigation strategies [3].
The OPTIC trial established that response-based dosing significantly reduces cardiovascular risk while maintaining efficacy [4] [5]. Patients who achieved ≤1% BCR-ABL1 IS and reduced their this compound dose to 15 mg daily demonstrated a substantially lower incidence of arterial occlusive events (4%) compared to those receiving continuous 45 mg dosing in the PACE trial (18%) [4]. Additionally, the exposure-adjusted incidence of AOEs was lower in OPTIC than in PACE, supporting the dose-reduction approach [5].
The OPTIC trial also implemented stricter exclusion criteria for patients with cardiovascular risk factors, including uncontrolled hypertension, history of myocardial infarction, unstable angina, cerebrovascular events, or peripheral vascular procedures within 6 months of enrollment [5]. These patient selection criteria, combined with proactive dose reduction upon response achievement, have established a risk-mitigation framework for this compound administration in clinical practice.
While this compound effectively suppresses single point mutations including T315I, sequential TKI therapy can select for compound mutations where two or more mutations occur within the same BCR-ABL1 molecule [6]. These compound mutants often exhibit high-level resistance to all approved ABL1 TKIs, presenting a significant clinical challenge [6]. For example, the T315I/E355G compound mutation demonstrates resistance to both this compound and the allosteric inhibitor asciminib when administered as single agents [6].
Research indicates that such compound mutants can be effectively targeted by combining the ATP-site inhibitor this compound with the allosteric inhibitor asciminib [6]. This combination approach was validated in a CML patient harboring BCR-ABL1 T315I/E355G compound mutation, where combination therapy successfully overcame the resistance and restored disease control [6]. The structural mechanism involves cooperative binding of both drugs to the mutant kinase, with each inhibitor stabilizing the kinase in a specific conformation that maintains sensitivity to the other drug.
Beyond compound mutations, resistance to this compound can emerge through alternative mechanisms including drug transporter upregulation and off-target resistance pathways [6] [2]. Analysis of primary samples from patients with this compound-resistant disease has revealed that axitinib, a VEGFR inhibitor with activity against T315I-mutant BCR-ABL1, shows limited efficacy against this compound-resistant compound mutations [2]. This highlights the distinct nature of compound mutation resistance compared to single point mutations.
Table: Resistance Mechanisms to this compound in BCR-ABL1-Positive Leukemias
| Resistance Mechanism | Molecular Basis | Therapeutic Implications |
|---|---|---|
| Compound mutations | Multiple kinase domain mutations in cis on same BCR-ABL1 molecule | Resistance to single agents; requires combination therapy |
| T315I-inclusive compounds | T315I combined with other mutations (e.g., E355G, F359V) | This compound + asciminib combination effective |
| Drug transporter upregulation | Increased expression of efflux transporters (e.g., ABCG2) | Reduced intracellular drug accumulation |
| BCR-ABL1-independent | Activation of alternative survival pathways | Requires alternative targeting strategies |
The most promising approach to address compound mutations involves combining this compound with asciminib [6]. Asciminib is the first FDA-approved ABL1 TKI that targets the allosteric myristoylation pocket rather than the ATP-binding site, providing a complementary mechanism of action [6]. Preclinical data demonstrates that this combination synergistically inhibits BCR-ABL1 compound mutants including T315I/E355G by enabling cooperative binding to the kinase domain [6].
The first clinical validation of this approach was reported in a CML patient harboring BCR-ABL1 T315I/E355G compound mutation who achieved response with combination therapy after failing multiple prior TKI regimens [6]. The treatment protocol involved starting doses of This compound 15 mg QD and asciminib 40 mg BID, with possibility of dose escalation based on tolerance and response [6]. This combination represents a paradigm shift in addressing complex resistance patterns through rational drug pairing.
Research continues to explore additional combination strategies to enhance this compound efficacy and mitigate resistance. Studies have investigated axitinib, a VEGFR inhibitor with anti-BCR-ABL1 T315I activity, though it demonstrated limited efficacy against this compound-resistant compound mutations [2]. Other investigative approaches include alternative allosteric inhibitors and non-TKI agents that target downstream signaling pathways or apoptotic mechanisms.
The structural insights gained from studying this compound resistance have informed the development of next-generation TKIs including olverembatinib, ELVN-001, TGRX-678, and TERN-701, which are currently under investigation [7]. These agents aim to build upon this compound's strengths while addressing its limitations, particularly regarding toxicity profiles and activity against complex mutation patterns.
Comprehensive mutation profiling is essential for identifying resistance mechanisms and guiding therapeutic decisions. The standard protocol involves:
For enhanced sensitivity in detecting compound mutations, next-generation sequencing approaches with coverage of the entire kinase domain are recommended, as traditional Sanger sequencing may miss low-level mutant clones that reside in the same molecule.
Standardized in vitro drug sensitivity assays provide critical data on mutation-specific TKI resistance patterns:
Western blot protocols for assessing downstream BCR-ABL1 signaling:
The following diagram illustrates the experimental workflow for comprehensive resistance profiling:
Experimental workflow for comprehensive resistance profiling
For mechanistic studies of drug binding to mutant kinases:
These protocols enable comprehensive characterization of resistance mechanisms and facilitate the development of effective countermeasures.
This compound remains the therapeutic cornerstone for CML and Ph+ ALL patients harboring the T315I mutation, with robust and durable efficacy demonstrated across clinical trials [1] [4] [5]. The implementation of response-based dosing strategies has significantly improved its safety profile, particularly regarding vascular toxicity [4] [5]. However, the emergence of compound mutations represents a growing challenge that necessitates novel therapeutic approaches [6].
Ponatinib's effectiveness stems from its ability to simultaneously inhibit multiple oncogenic kinases. The table below summarizes its key targets and experimental inhibition data (measured as IC₅₀ or Kd, where lower values indicate greater potency) [1] [2].
| Kinase Target | Reported Potency (IC₅₀ or Kd) | Biological Role and Cancer Context |
|---|---|---|
| BCR-ABL (wild-type and mutants, incl. T315I) | IC₅₀: 0.37 - 2.0 nM [1] | Primary driver in Chronic Myeloid Leukemia (CML) and Ph+ ALL; T315I is a common resistance mutation [1]. |
| FGFR1 | IC₅₀: 2.2 nM [1] | Promotes cell growth, survival; amplified in squamous NSCLC, other solid tumors [1] [3]. |
| VEGFR2 | Not explicitly quantified in results | Key regulator of tumor-induced angiogenesis; targeted in multiple solid tumors [4]. |
| PDGFR | Not explicitly quantified in results | Involved in cell proliferation, survival; implicated in gastrointestinal stromal tumors, other malignancies [1]. |
| SRC | Kd: 0.7 nM; IC₅₀: 0.89 - 10 nM [2] | Regulates cell proliferation, survival, migration; commonly activated in multiple cancers [1] [2]. |
| Other Targets (KIT, RET, FLT1) | Not explicitly quantified in results | Involved in diverse cancers like gastrointestinal stromal tumors (KIT) and thyroid cancer (RET) [1]. |
This compound was structurally designed with a carbon–carbon triple bond that allows it to bypass the steric hindrance caused by the T315I "gatekeeper" mutation in BCR-ABL, making it effective against resistant forms of leukemia [1]. Its binding mode involves forming hydrogen bonds with the "hinge region" of the kinase domain and occupying the ATP-binding pocket, which competitively inhibits kinase activity [4] [2].
The following diagram illustrates how this compound's inhibition of multiple tyrosine kinases converges on critical downstream signaling pathways to exert anti-tumor effects.
This simultaneous inhibition of multiple drivers contributes to this compound's efficacy in various cancers and is the basis for its investigation in drug repurposing [1].
The broad applicability of this compound is supported by preclinical studies across different cancer types.
A 2013 study investigated this compound in NSCLC cell lines and primary cultures overexpressing FGFR1 [3].
A 2025 study identified this compound as a potential treatment for severe dengue, which involves virus-induced vascular leakage [5].
For researchers considering this compound in preclinical models or analyzing clinical data, understanding its safety profile is crucial.
The unique multi-targeted profile of this compound continues to drive research into new applications.
| Parameter | Value / Finding | Details / Comments |
|---|---|---|
| Absorption | Rapid | Median Time to Maximal Plasma Radioactivity (T~max~): 5 hours [1] |
| Distribution | Extensive | Steady-state Volume of Distribution (V~ss~): 1223 L [2] |
| Protein Binding | High | >99% bound to plasma proteins [2] |
| Primary Metabolite | M14 (Carboxylic acid) | Inactive; Accounted for 14.9% of plasma radioactivity [1] |
| Key Metabolizing Enzymes | CYP3A4 (major), CYP2C8, CYP2D6, CYP3A5 | Also metabolized by esterases/amidases [2] |
| Route of Elimination | Feces (primary) | 86.6% of dose recovered in feces [1] [2] |
| Route of Elimination | Urine (minor) | 5.4% of dose recovered in urine [1] [2] |
| Elimination Half-life (Parent Drug) | 27.4 hours | Mean terminal t~1/2~ of this compound [1] |
| Elimination Half-life (Total Radioactivity) | 66.4 hours | Suggests presence of longer-lived metabolites [1] |
The core quantitative data comes from a phase I, open-label, mass balance study [1].
The following diagram illustrates the primary metabolic pathways and excretion routes of this compound identified in the study [1] [2]:
This compound Metabolism and Excretion Pathways. The diagram summarizes the key biotransformation and elimination routes, with fecal excretion as the primary pathway [1] [2].
The study provided a detailed breakdown of this compound's metabolic fate.
For researchers aiming to replicate or adapt these methods, here is a summary of the plasma pooling scheme, a critical step for metabolite profiling [1]:
Plasma Pooling Experimental Workflow. The time-proportional pooling method ensures a representative sample for identifying and quantifying metabolites [1].
The following diagram illustrates the rational design strategy behind this compound.
Rational design strategy for this compound
The table below summarizes key quantitative findings from pivotal preclinical experiments.
| Experimental Model | Assay Type | Key Finding/Parameter | Reported Value |
|---|---|---|---|
| In Vitro Kinase Inhibition [1] | Biochemical | IC₅₀ for native BCR-ABL1 | 0.37 nM |
| IC₅₀ for ABL1ᵀ³¹⁵ᴵ | 2.0 nM | ||
| Cellular Proliferation (Ba/F3 cells) [1] | Cell-based | IC₅₀ for native BCR-ABL1 | 0.5 nM |
| IC₅₀ for BCR-ABL1ᵀ³¹⁵ᴵ | 11 nM | ||
| In Vivo Efficacy (Mouse Xenograft) [1] | Animal Model | Increased median survival (vs. vehicle) | 27.5-30 days (vs. 19 days) |
The clinical development of this compound progressed through a series of trials that confirmed its efficacy in patients with resistant disease and later optimized its dosing to improve safety.
The workflow of the key clinical trials is summarized in the following diagram.
Key clinical trials in this compound development
The table below summarizes the primary off-target effects of ponatinib identified in recent research, linking them to potential clinical toxicities and the experimental models used for their identification.
| Off-Target Effect / Pathway | Key Findings / Proposed Mechanism | Associated Toxicity / Biological Outcome | Experimental Model(s) | Citation(s) |
|---|---|---|---|---|
| Notch-1 Signaling Hyperactivation | This compound hyperactivates Notch-1, leading to increased apoptosis and senescence; blockade with anti-Notch-1 antibody prevented toxicity. | Vascular toxicity; inhibition of angiogenesis, endothelial dysfunction. | Human Umbilical Vein Endothelial Cells (HUVECs); Proteomics, tube formation assay. | [1] [2] |
| ABL1-JNK-JUN Signaling Inhibition | This compound inhibits the ABL1-JNK-JUN signaling circuit, disrupting DNA damage repair processes. | Disruption of ALT mechanism, telomeric dysfunction, DNA damage in ALT-positive cancer cells. | Isogenic ALT+ vs. Telomerase+ cell lines; C-circle assay, phosphoproteomics. | [3] |
| VEGFR2 / Angiogenic Signaling | This compound inhibits VEGF-induced signaling, including phosphorylation of VEGFR2, Akt, and eNOS, and reduces cGMP formation. | Inhibition of VEGF-driven angiogenesis. | HUVECs; spheroid sprouting assay, Western blot, cGMP ELISA. | [4] |
| Broad Kinase Inhibition (KIT, PTK2/FAK) | Identified as a potent multi-kinase inhibitor in screening assays; anti-growth effects associated with apoptosis and cell cycle arrest. | Anti-tumor activity in various sarcomas (e.g., liposarcoma). | Liposarcoma cell line panel; RNAi & drug screening, xenograft model. | [5] |
Here are the detailed methodologies for two critical experiments used to characterize this compound's effects.
The purpose of this assay is to characterize target engagement in a cellular context without requiring protein purification or specific antibodies [6].
NaLTSA workflow for assessing target engagement.
The purpose of this assay is to functionally assess the effect of this compound on angiogenesis using human endothelial cells [4].
Workflow for ex vivo endothelial cell sprouting assay.
The diagram below integrates findings from multiple studies to illustrate the key signaling pathways implicated in this compound's off-target effects.
Integrated view of this compound's off-target signaling pathways leading to vascular toxicity and ALT disruption.
Ponatinib is a third-generation tyrosine kinase inhibitor used for treating resistant chronic myeloid leukemia. Reliable quantification of this compound in biological matrices is essential for therapeutic drug monitoring (TDM), assessing metabolic stability, and investigating drug-drug interactions [1] [2]. LC-MS/MS is the preferred method due to its high sensitivity, specificity, and ability to handle complex matrices like plasma and liver microsomes [1] [3].
Key development goals for these methods include:
This protocol is adapted from validated methods for quantifying this compound in human plasma [1] [3].
The method must be validated per ICH and FDA guidelines. The table below summarizes typical results from validated methods.
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results for this compound |
|---|---|---|---|
| Linearity & Range | Analysis of calibration standards (n=3) across the range [1]. | Correlation coefficient (r²) ≥ 0.99 [4]. | 5–400 ng/mL (r² ≥ 0.9998) in plasma [1]. |
| Lower Limit of Quantification (LLOQ) | Analysis of LLOQ samples (n=5). | Signal-to-noise (S/N) ≥ 20; Accuracy & Precision within ±20% [4]. | 4.66 ng/mL (Plasma), 4.19 ng/mL (RLMs) [1]. |
| Accuracy & Precision | Intra-day: Analysis of QC samples (n=5) in one run. Inter-day: Analysis over multiple runs/days [1]. | Accuracy: ±15% of nominal value (±20% for LLOQ). Precision: RSD ≤15% (≤20% for LLOQ) [4]. | Intra-day accuracy: -1.48 to -0.17%; Precision: 1.06–2.54% (Plasma) [1]. |
| Specificity | Analyze blank plasma from at least 6 different sources [1]. | No significant interference (±20% LLOQ) at retention times of analyte and IS [4]. | No interference from endogenous plasma components observed [1] [3]. |
| Recovery | Compare analyte response from pre-extraction spiked samples vs. post-extraction spiked samples [3]. | Consistent and reproducible recovery. | Recoveries >85% reported using LLE with ethyl acetate [3]. |
| Matrix Effect | Analyze post-extraction spiked samples in different lots of matrix. | Precision (RSD) of calculated concentrations ≤15% [4]. | Consistent results across different plasma lots, indicating minimal effect [1]. |
| Stability | Analyze QC samples under various conditions (e.g., benchtop, freeze-thaw, long-term storage) [3]. | Accuracy within ±15% of nominal concentration. | Stable under tested conditions (reported in [3]). |
The following workflow diagrams summarize the key experimental procedures for method validation and sample analysis.
Diagram 1: LC-MS/MS method validation workflow for this compound bioanalysis, outlining the key steps and their sequence.
Diagram 2: Sample preparation workflow for this compound in plasma using protein precipitation or liquid-liquid extraction.
The validated LC-MS/MS methods are critical in preclinical and clinical settings.
The presented LC-MS/MS protocols provide a robust framework for the accurate and precise quantification of this compound. Key considerations for success include:
Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that builds quality into methods from the outset, rather than relying solely on end-product testing [1] [2]. For potent tyrosine kinase inhibitors like this compound—used for resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL)—precise and reliable analytical methods are critical for both clinical monitoring and quality control [1] [3] [4].
The AQbD framework, as outlined in ICH Q2(R2) and Q14 guidelines, emphasizes defining the Analytical Target Profile (ATP) and thoroughly understanding the critical factors influencing method performance through structured experimentation [2]. This approach results in more robust, reproducible, and regulatory-compliant analytical procedures suitable for pharmacokinetic studies, impurity profiling, and quality assessment of this compound [1] [3].
The ATP defines the method's purpose: To develop a sensitive, selective, and robust High-Performance Liquid Chromatography method coupled with a Fluorescence Detector (HPLC-FLD) for the quantification of this compound in rat plasma over a linear range of 1-1000 ng/mL, suitable for pharmacokinetic studies [1].
The relationship between CMPs and CAAs is established through initial risk assessment.
Objective: Identify which CMPs significantly impact the CAAs.
Experimental Design: A seven-factor, eight-run L8 orthogonal array with each factor tested at two levels [1].
Table 1: Taguchi Screening Design Factors and Levels
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Acetonitrile in Organic Phase (%) | 50 | 100 |
| Organic Solvent Ratio (%) | 50 | 70 |
| Flow Rate (mL/min) | 0.8 | 1.2 |
| Buffer pH | 5 | 7 |
| Buffer Strength (mM) | 5 | 15 |
| Injection Volume (μL) | 10 | 20 |
| Column Oven Temperature (°C) | 30 | 40 |
Procedure:
Objective: Determine the optimal level of the significant factors identified from the screening study.
Experimental Design: A three-factor, three-level Box-Behnken Design (BBD) is recommended for its efficiency [1].
Table 2: Example Box-Behnken Design (BBD) for Significant Factors
| Run | Factor A: Organic Ratio (%) | Factor B: Buffer pH | Factor C: Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 1 | -1 (50) | -1 (5.0) | 0 (1.0) | | 2 | +1 (70) | -1 (5.0) | 0 (1.0) | | 3 | -1 (50) | +1 (7.0) | 0 (1.0) | | 4 | +1 (70) | +1 (7.0) | 0 (1.0) | | 5 | -1 (50) | 0 (6.0) | -1 (0.8) | | 6 | +1 (70) | 0 (6.0) | -1 (0.8) | | ... | ... | ... | ... |
Procedure:
Y = β₀ + β₁A + β₂B + β₃C + β₁₂AB + β₁₃AC + β₂₃BC + β₁₁A² + β₂₂B² + β₃₃C²).The optimized method was validated according to ICH guidelines [1] [2].
Table 3: Validation Results for the AQbD-based HPLC-FLD Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Sensitivity (LOD/LOQ) | Excellent | Fit-for-purpose, sufficient for PK studies |
| Precision (%RSD) | Excellent reproducibility | RSD ≤ 2-3% for precision, ≤ 15% for accuracy at LLOQ |
| Sample Volume | Minimal | -- |
| Run Time | Short | -- |
| Stability | Bench-top, autosampler, freeze-thaw, and long-term | Within ±15% of nominal concentration |
ATP: To develop a stability-indicating LC-UV method for the separation and quantification of this compound and its process/degradation impurities (imp-A, imp-B, imp-C) in bulk drug substance [3] [5].
Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) Mobile Phase A: Water:ACN (9:1, v/v) with 2 mM KH₂PO₄ and 0.4% triethylamine, pH adjusted to 2.4 with H₃PO₄ Mobile Phase B: Acetonitrile Gradient Program:
A novel oxidative degradation product (imp-B) was identified [3] [5]. Preparation of imp-B:
The method was validated per ICH Q2(R2) and demonstrated specificity, sensitivity, linearity, precision, accuracy, and robustness [3] [2].
Table 4: Comparison of Analytical Methods for this compound
| Parameter | HPLC-FLD (with AQbD) [1] | LC-UV (Impurity Analysis) [3] [5] | LC-MS/MS (Reference) [6] |
|---|---|---|---|
| Primary Application | Pharmacokinetic studies in plasma | Impurity profiling in drug substance | Sensitive bioanalysis; metabolic stability |
| Sensitivity | Superior to UV | Sufficient for impurity thresholds | Very High (LOD ~1.5 ng/mL) |
| Selectivity | High (for fluorescent compounds) | High (with gradient elution) | Very High |
| Cost & Complexity | Moderate | Low to Moderate | High |
| Sample Prep | Simple protein precipitation | Direct dissolution / dilution | Complex (extraction, precipitation) |
| Linear Range | 1 - 1000 ng/mL | Not specified in detail | 5 - 400 ng/mL |
The following diagram summarizes the comprehensive AQbD workflow for analytical method development.
The core sample preparation process for Ponatinib from plasma is similar across methods, primarily involving protein precipitation or solid-phase extraction (SPE). The general workflow is as follows [1] [2] [3]:
Here are the specific sample preparation protocols from published methods:
HPLC-FLD Method (AQbD Approach) [1]
LC-MS/MS Method [2]
HPLC-UV Method [3]
The table below summarizes the key parameters for the different analytical methods used after sample preparation.
| Parameter | HPLC-FLD (AQbD) [1] | LC-MS/MS [2] | HPLC-UV [3] |
|---|---|---|---|
| Linear Range | 1–1000 ng/mL | 5–400 ng/mL | 5–250 ng/mL |
| Sensitivity (LLOQ) | 1 ng/mL | 4.66 ng/mL (in plasma) | 5 ng/mL |
| Detection | Fluorescence | Tandem Mass Spectrometry | UV @ 250 nm |
| Chromatographic Details |
| - Column | Not specified | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) | Capcell Pack C18 MG II (250 mm × 4.6 mm, 5 μm) | | - Mobile Phase | Optimized via BBD | A: 10 mM Ammonium Formate (pH 4.1) B: Acetonitrile | Acetonitrile : 0.037 mol/L KH₂PO₄ (pH 4.5) (39 : 61, v/v) | | - Flow Rate | Optimized via BBD | 0.25 mL/min | 1.0 mL/min | | - Run Time | Short (specific time not given) | 4 minutes | ~14 minutes (for this compound) | | Key Advantages | Superior sensitivity, high robustness from AQbD | High sensitivity & specificity, considered gold standard | Simple instrumentation, suitable for hospital labs |
The following diagram can help you select the most appropriate method based on your project's needs:
Ponatinib is a third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, particularly in cases involving the T315I mutation that confers resistance to other tyrosine kinase inhibitors. [1] [2] Metabolic stability assessment in liver microsomes represents a critical early in vitro screening tool in drug discovery, providing essential data on hepatic clearance pathways and informing structure-activity relationships for lead optimization. These assays allow researchers to predict in vivo hepatic clearance and bioavailability, enabling the prioritization of compounds with favorable pharmacokinetic properties. [3] The metabolic stability of this compound is of particular interest due to its complex safety profile and known drug-drug interaction potential, necessitating robust and reproducible assay protocols. [4] [5] This document provides detailed application notes and standardized protocols for assessing this compound metabolic stability in liver microsomes, incorporating quality by design principles to enhance assay robustness and data reliability.
Table 1: Optimized incubation conditions for this compound metabolic stability assay in liver microsomes
| Parameter | Specification | Reference |
|---|---|---|
| Microsomal Protein Concentration | 0.1-1 mg/mL | [3] |
| This compound Concentration | 0.5-15 μM | [3] |
| Incubation Time | 5-60 minutes | [3] |
| Co-solvent Concentration | 0.2-2% DMSO | [3] |
| NADPH Regeneration System | NADP (2.6 mM), MgCl₂ (6.6 mM), Glucose-6-phosphate (6.6 mM), G6PDH (0.8 U/mL) | [3] |
| Buffer System | 100 mM phosphate buffer, pH 7.4 | [3] |
| Incubation Temperature | 37°C | [3] |
| Reaction Termination | Ice-cold acetonitrile (4:3 v/v assay volume:acetonitrile) | [3] |
Table 2: Experimentally determined metabolic stability parameters for this compound
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| In Vitro Half-Life (t₁/₂) | 6.26 minutes | Rat Liver Microsomes | [1] |
| Intrinsic Clearance (CLᵢₙₜ) | 15.182 ± 0.477 mL/min/kg | Rat Liver Microsomes | [1] |
| Linear Calibration Range | 5-400 ng/mL | Human Plasma & RLMs | [1] |
| Lower Limit of Quantification (LLOQ) | 4.19 ng/mL (RLMs), 4.66 ng/mL (Plasma) | Human Plasma & RLMs | [1] |
| Lower Limit of Detection (LOD) | 1.38 ng/mL (RLMs), 1.53 ng/mL (Plasma) | Human Plasma & RLMs | [1] |
| Intra-day Precision | 0.97-2.31% (RLMs), 1.06-2.54% (Plasma) | Human Plasma & RLMs | [1] |
| Inter-day Precision | 4.5-8.0% | Human Plasma | [6] |
| Recovery | >86% | Human Plasma | [6] |
Principle: This protocol assesses the metabolic stability of this compound by incubating it with liver microsomes in the presence of an NADPH-regenerating system, quantifying parent compound depletion over time using LC-MS/MS.
Materials and Reagents:
Equipment:
Procedure:
Preparation of Stock Solutions:
Incubation Mixture Setup:
Reaction Initiation and Termination:
Sample Processing:
Experimental Workflow for this compound Metabolic Stability Assay
Chromatographic Conditions:
Sample Preparation:
Alternative HPLC-UV Method (for laboratories without LC-MS/MS):
This compound demonstrates rapid metabolic turnover in liver microsomal systems, characterized by a short in vitro half-life of approximately 6.26 minutes in rat liver microsomes. [1] The disappearance of this compound follows a characteristic profile where the compound disappears rapidly in the first 10 minutes of incubation before plateauing for the remainder of the incubation period. This biphasic disappearance suggests initial rapid metabolism of the parent compound followed by slower secondary metabolic processes.
The intrinsic clearance value of 15.182 ± 0.477 mL/min/kg indicates high hepatic extraction, suggesting that this compound would likely undergo significant first-pass metabolism following oral administration. [1] This high clearance profile has important implications for bioavailability and potential drug-drug interactions, particularly when co-administered with inhibitors or inducers of cytochrome P450 enzymes.
Recent studies have identified that this compound is primarily metabolized via CYP3A4 to its main metabolite N-desmethyl this compound, which exhibits approximately 4-fold lower pharmacological activity compared to the parent compound. [4] [5] This metabolic pathway underscores the potential for interactions with strong CYP3A4 inhibitors or inducers, which could significantly alter this compound exposure and either compromise efficacy or increase toxicity risk.
This compound Metabolic Pathways and Key Parameters
The metabolic stability assay protocols presented herein provide robust and reproducible methods for evaluating the hepatic metabolism of this compound in liver microsomal systems. The standardized approach enables accurate determination of key pharmacokinetic parameters including in vitro half-life and intrinsic clearance, which are essential for predicting in vivo metabolic behavior. The rapid metabolic turnover observed for this compound, primarily mediated by CYP3A4, highlights the importance of considering potential drug-drug interactions in clinical settings. These application notes provide researchers and drug development professionals with comprehensive methodological guidance for assessing this compound metabolic stability, supporting optimized therapeutic use and future drug development efforts.
Ponatinib (Iclusig) is a potent third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The therapeutic significance of this compound lies in its unique ability to inhibit native BCR-ABL and all known resistant mutants, including the recalcitrant T315I mutation, which confers resistance to first- and second-generation TKIs [1] [2]. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring, particularly given its narrow therapeutic window and dose-dependent risk of severe adverse events including arterial occlusive events [3] [2].
The expanding clinical applications of this compound beyond CML and Ph+ ALL to include various solid tumors and other hematological malignancies has further increased the need for robust, sensitive, and reproducible bioanalytical methods [1]. This article presents comprehensive application notes and detailed protocols for determining this compound plasma concentrations, utilizing approaches ranging from cost-effective HPLC methods to sophisticated LC-MS/MS techniques, to support pharmacokinetic research and clinical therapeutic drug monitoring.
Selecting an appropriate analytical method for this compound quantification depends on several factors including required sensitivity, available instrumentation, sample throughput, and intended application. The following section compares the primary analytical techniques used for this compound quantification in biological matrices.
Table 1: Comparison of Analytical Methods for this compound Quantification in Plasma
| Method | Linear Range (ng/mL) | Limit of Quantification | Sample Volume | Run Time | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| HPLC-UV [4] | 5-250 | 5 ng/mL | 400 µL | ~15-20 min | Low operational cost, simplicity, suitable for TDM | Limited sensitivity, may lack specificity in complex matrices |
| HPLC-FLD [1] [5] | 1-1000 | 1 ng/mL | 50-100 µL | <15 min | Excellent sensitivity, selectivity for fluorescent compounds, cost-effective | Dependent on native fluorescence of analyte |
| LC-MS/MS [3] | 1-100 | 1 ng/mL | 50-100 µL | 5-10 min | Gold standard for sensitivity and specificity, multiplexing capability | High instrumentation and operational costs |
For routine therapeutic drug monitoring in clinical settings where resources may be limited, HPLC-UV represents a practical choice with adequate sensitivity for the expected therapeutic range (approximately 10-100 ng/mL) [4]. For preclinical pharmacokinetic studies requiring enhanced sensitivity to characterize complete concentration-time profiles, including the elimination phase, HPLC-FLD provides superior performance with a lower limit of quantification (1 ng/mL) without the need for expensive mass spectrometry instrumentation [1]. For high-throughput research laboratories conducting complex pharmacokinetic studies including metabolite identification or drug-drug interaction assessments, LC-MS/MS remains the gold standard despite higher costs [3].
The Analytical Quality by Design (AQbD) approach provides a systematic framework for developing robust analytical methods by emphasizing understanding and controlling critical method parameters [1]. Implementation of AQbD begins with defining the Analytical Target Profile (ATP), which for this compound quantification includes specifications for sensitivity, precision, accuracy, and linearity.
Table 2: Critical Method Parameters and Their Optimized Values for HPLC-FLD
| Parameter | Low Level | High Level | Optimized Value |
|---|---|---|---|
| Acetonitrile in Organic Phase (%) | 50 | 100 | 75 |
| Organic Solvent Ratio (%) | 50 | 70 | 60 |
| Flow Rate (mL/min) | 0.8 | 1.2 | 1.0 |
| Buffer pH | 5 | 7 | 6 |
| Buffer Strength (mM) | 5 | 15 | 10 |
| Injection Volume (μL) | 10 | 20 | 15 |
| Column Temperature (°C) | 30 | 40 | 35 |
Experimental Design and Optimization: The AQbD approach employs a seven-factor, eight-run screening design using the Taguchi method followed by response surface methodology with a Box-Behnken design to optimize critical method parameters [1]. The factors were evaluated at two levels (low = -1, high = 1) as shown in Table 2. Critical analytical attributes (CAAs) included peak area, retention time, and resolution from endogenous compounds and the internal standard.
The following workflow diagram illustrates the AQbD-based method development process:
Materials and Reagents:
Instrumentation and Chromatographic Conditions:
Sample Preparation Procedure:
Validation Parameters: The method demonstrates excellent linearity (r² > 0.999) across the concentration range of 1-1000 ng/mL. Precision and accuracy meet regulatory requirements with intra-day and inter-day coefficients of variation < 8.0% and accuracy ranging from 93.1% to 108% across quality control levels [1]. Stability studies indicate this compound remains stable under various conditions as shown in Table 3.
Table 3: Stability of this compound in Rat Plasma Under Various Conditions (n=6) [1]
| Storage Condition | Concentration (ng/mL) | Stability (%) (Mean ± SD) |
|---|---|---|
| Bench top (room temperature for 2 h) | 3 (LQC) | 108 ± 6 |
| 800 (HQC) | 91.5 ± 2.1 | |
| Long term (-20°C for 3 weeks) | 3 (LQC) | 93.1 ± 7.9 |
| 800 (HQC) | 96.4 ± 4.3 | |
| Freeze-thaw (3 cycles) | 3 (LQC) | 89.1 ± 7.0 |
| 800 (HQC) | 92.1 ± 5.0 | |
| Autosampler (10°C for 24 h) | 3 (LQC) | 93.4 ± 1.3 |
| 800 (HQC) | 95.2 ± 11.1 |
For laboratories without fluorescence or mass spectrometry detection capabilities, HPLC-UV provides a reliable alternative for this compound quantification, particularly suited for therapeutic drug monitoring in clinical settings.
Materials and Reagents:
Instrumentation and Chromatographic Conditions:
Sample Preparation Procedure:
Validation Parameters: The HPLC-UV method demonstrates linearity from 5-250 ng/mL with a regression coefficient (r²) of 0.9999. Intra-day and inter-day precision shows coefficients of variation of 2.1-6.0% and 4.5-8.0%, respectively. Accuracy ranges from -1.5% to 9.0%, and recovery exceeds 86% across the calibration range [4].
The developed analytical methods have been successfully applied to characterize this compound pharmacokinetics in both preclinical and clinical settings. Understanding these parameters is essential for designing appropriate sampling protocols in pharmacokinetic studies.
Table 4: Pharmacokinetic Parameters of this compound in Rats and Humans [1] [3]
| Parameter | Rat (IV 4 mg/kg) | Rat (PO 7.5 mg/kg) | Human (30 mg QD) |
|---|---|---|---|
| Tmax (h) | - | 5.34 ± 2.31 | 2-4 |
| Cmax (ng/mL) | - | 308 ± 11 | ~51-55 |
| T½ (h) | 6.84 ± 0.22 | 8.75 ± 0.67 | ~22-24 |
| AUCinf (ng·h/mL) | 6140 ± 750 | 5520 ± 280 | ~1200-1400 |
| CL (mL/h/kg) | 657 ± 75 | - | - |
| Vss (mL/kg) | 5390 ± 200 | - | - |
| F (%) | - | 48.2 ± 3.9 | - |
Exposure-Response Relationships: Recent population pharmacokinetic and exposure-response analyses from the Phase 3 PhALLCON study demonstrate that no significant relationship was identified between this compound exposure and the probability of minimal residual disease-negative complete remission at the end of induction (p = 0.619), suggesting a consistent efficacy benefit across the exposure range [3]. However, significant exposure-safety relationships were observed for hypertension (p = 0.0340) and alanine aminotransferase increase (p = 0.0034), with higher exposures associated with a higher probability of these adverse events [3].
Dosing Considerations: The approved dosing regimen for this compound in newly diagnosed Ph+ ALL is 30 mg once daily with reduction to 15 mg once daily upon achievement of MRD-negative complete remission. This response-based dosing strategy is supported by exposure-response analyses predicting that dose reduction from 30 mg to 15 mg would decrease the odds of experiencing hypertension by 37.7% and ALT increase by 44.2% while maintaining efficacy [3].
Food Effect Assessment: A randomized, open-label, three-period crossover study in healthy subjects demonstrated that consumption of high-fat or low-fat meals within 30 minutes prior to administration had no clinically significant effect on this compound pharmacokinetics, indicating that this compound may be administered with or without food [6].
For clinical pharmacokinetic studies, blood samples should be collected in heparinized tubes at appropriate time points based on the pharmacokinetic profile of this compound. Recommended sampling times include pre-dose and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose for single-dose studies, and pre-dose (trough) concentrations for multiple-dose studies [3]. Plasma should be separated by centrifugation at 2000 × g for 10 minutes within 1 hour of collection and stored at -20°C or below until analysis.
Analytical methods for pharmacokinetic studies should be validated according to regulatory guidelines from the FDA and EMA [1]. The AQbD approach is particularly encouraged by regulatory authorities as it provides systematic risk management and ensures reproducibility of analytical methods across different laboratories and conditions [1].
The accurate quantification of this compound in plasma is essential for advancing our understanding of its pharmacokinetic profile and optimizing its clinical use across various hematological malignancies. The HPLC-FLD method developed using an AQbD approach provides superior sensitivity, reproducibility, and efficiency compared to traditional HPLC-UV methods, while being more accessible than LC-MS/MS for many laboratories. These application notes and detailed protocols provide researchers with robust methodologies to support pharmacokinetic studies and therapeutic drug monitoring of this compound, ultimately contributing to improved patient outcomes through optimized dosing strategies.
Ponatinib is a third-generation tyrosine kinase inhibitor specifically developed to target BCR-ABL with the T315I mutation, a common resistance mechanism to earlier generation inhibitors. As a critical therapeutic for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, understanding its stability in biological matrices is essential for accurate pharmacokinetic assessment and therapeutic drug monitoring. This application note provides detailed methodologies and stability data for this compound analysis across various biological matrices, incorporating Advanced Quality by Design principles and systematic validation approaches to ensure robust bioanalytical method performance. The protocols outlined herein have been optimized for sensitivity, reproducibility, and compliance with regulatory standards, providing researchers with reliable tools for this compound quantification in complex biological samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification in biological matrices due to its superior sensitivity and specificity. The following established methods demonstrate robust performance:
Human Plasma and Rat Liver Microsomes Method: A validated LC-MS/MS method employing an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with mobile phase consisting of 10 mM ammonium formate (pH 4.1) and acetonitrile in gradient elution. Flow rate was maintained at 0.25 mL/min with a total run time of 4 minutes. Detection utilized electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions of m/z 533→433 and 533→260 for this compound, and m/z 475→112 for the internal standard vandetanib. The method demonstrated excellent linearity (r² ≥ 0.9998) across 5-400 ng/mL with LLOQ of 4.66 ng/mL in plasma and 4.19 ng/mL in RLMs [1].
Rat Plasma and Tissue Method: An alternative LC-MS/MS method utilizing a Waters Cortecs column (75 mm × 2.1 mm, 2.7 μm) with mobile phase of water (0.1% formic acid, 2 mM ammonium formate) and methanol in gradient elution. Flow rate was set at 0.25 mL/min with a 6.5-minute run time. This compound and internal standard warfarin were monitored at m/z 533.4→433.0 and m/z 309.1→121.2, respectively. This method achieved sensitive detection with LLOQ of 1 ng/mL in rat plasma and was successfully applied to tissue distribution studies [2].
Both methods underwent comprehensive validation according to regulatory guidelines, demonstrating acceptable precision, accuracy, and reliability for this compound quantification:
Table 1: Validation Parameters of LC-MS/MS Methods for this compound Quantification
| Parameter | Human Plasma/RLM Method [1] | Rat Plasma/Tissue Method [2] |
|---|---|---|
| Linear Range | 5-400 ng/mL | 1-1000 ng/mL |
| LLOQ | 4.66 ng/mL (plasma), 4.19 ng/mL (RLM) | 1 ng/mL |
| LOD | 1.53 ng/mL (plasma), 1.38 ng/mL (RLM) | Not specified |
| Intra-day Precision | 1.06-2.54% | <15% |
| Inter-day Precision | 1.06-2.54% | <15% |
| Accuracy | -1.48 to -0.17% | 85-115% |
| Extraction Recovery | Not specified | >85% |
Assessment of this compound metabolic stability in rat liver microsomes reveals distinctive characteristics:
Rapid Initial Phase: this compound disappears rapidly within the first 10 minutes of RLM incubation, with the disappearance rate plateauing for the remainder of the incubation period [1].
Quantitative Metrics: The in vitro half-life (t₁/₂) was determined to be 6.26 minutes with an intrinsic clearance (CLᵢₙₜ) of 15.182 ± 0.477 mL/min/kg [1].
Clinical Implications: This rapid metabolic profile suggests potential for significant first-pass metabolism, which may contribute to the moderate absolute bioavailability observed in rat studies (43.95-55.02% across different doses) [2].
This compound demonstrates specific stability characteristics under various conditions:
Solution Stability: this compound stock solutions prepared in DMSO remain stable when stored at 4°C for extended periods [1]. Working solutions in mobile phase also maintain stability throughout analytical runs [3].
Oxidative Degradation: Recent investigations identified a novel oxidative degradation product (imp-B) formed through reaction with hydrogen peroxide. Structural elucidation via NMR and HRMS confirmed this degradation pathway [3].
pH-Dependent Solubility: this compound exhibits pH-dependent aqueous solubility, with significantly decreased solubility at higher pH levels, an important consideration for formulation development [2].
Table 2: this compound Stability Under Various Conditions
| Stability Aspect | Conditions | Results | Reference |
|---|---|---|---|
| Metabolic Stability | Rat liver microsomes | t₁/₂ = 6.26 min; CLᵢₙₜ = 15.182 mL/min/kg | [1] |
| Bioavailability | Rat, intragastric administration | 43.95-55.02% (dose-dependent) | [2] |
| Tissue Distribution | Rat tissues, single dose | High exposure: lung, thyroid; Low exposure: plasma, brain, bone, liver | [2] |
| Excretion | Rat, cumulative over time | Feces: 26.17% (unchanged); Urine: 0.24% (unchanged) | [2] |
| Oxidative Degradation | 30% H₂O₂, 20h, room temperature | Novel degradant (imp-B) identified | [3] |
Proper sample preparation is critical for accurate this compound quantification:
Protein Precipitation: To 50 μL of plasma sample, add 5 μL of internal standard working solution (vandetanib at 2 μg/mL or warfarin at 0.5 μg/mL) and mix thoroughly. Add 0.5 mL of ethyl acetate, vortex for 3 minutes, then centrifuge at 3310 × g for 5 minutes. Transfer 400 μL of the upper organic layer to a new tube and evaporate to dryness under nitrogen stream at 45°C. Reconstitute the residue in 200 μL of mobile phase and centrifuge at 30,065 × g for 5 minutes before LC-MS/MS analysis [2].
Alternative Extraction: For human plasma samples, add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to 1 mL of plasma, mix for 15 seconds, then add 2 mL of acetonitrile for protein precipitation. Centrifuge at 14,000 rpm for 12 minutes at 4°C, filter the supernatant through a 0.22 μm syringe filter, add internal standard, and inject 5 μL into the LC-MS/MS system [1].
For tissue distribution studies:
Applying Analytical Quality by Design (AQbD) principles to method development:
Critical Method Parameters: Systematically optimize organic phase ratio, buffer concentration, and flow rate using experimental design methodologies such as Box-Behnken Design [4].
Risk Assessment: Conduct Failure Mode and Effects Analysis (FMEA) to identify and prioritize parameters that could impact method performance, calculating Risk Priority Numbers (RPN) to guide optimization efforts [4].
Design Space Establishment: Define robust operational ranges for critical parameters through response surface methodology, ensuring consistent method performance despite minor operational variations [4].
The following diagram illustrates the complete experimental workflow for this compound stability testing in biological matrices:
Diagram Title: this compound Stability Testing Workflow
The methodologies described herein support critical applications in this compound development:
Pharmacokinetic Studies: These stability assessment protocols enable comprehensive evaluation of this compound absorption, distribution, metabolism, and excretion (ADME) properties. Rat studies have demonstrated dose-dependent exposure and significant tissue distribution variability, with high concentrations observed in lung and thyroid tissues [2].
Metabolic Stability Screening: The RLM incubation system provides efficient assessment of hepatic extraction, informing predictions of in vivo clearance and bioavailability. The short in vitro half-life (6.26 minutes) correlates with observed moderate bioavailability in preclinical models [1].
Quality Control: Monitoring this compound stability under various stress conditions helps establish appropriate storage conditions and shelf-life specifications for clinical formulations. Identification of specific degradation products (e.g., imp-B) supports method specificity validation [3].
Toxicology Assessments: Understanding this compound stability in biological matrices aids in interpreting toxicology findings by correlating exposure metrics with observed adverse effects, particularly cardiovascular toxicities that have prompted response-based dosing strategies in clinical practice [5].
This comprehensive application note provides detailed methodologies for assessing this compound stability in biological matrices, incorporating current LC-MS/MS technologies and quality-by-design principles. The protocols outlined enable reliable quantification of this compound and its degradation products, supporting various stages of drug development from preclinical assessment to clinical therapeutic drug monitoring. The stability data presented—particularly the rapid metabolic degradation in liver microsomes and identification of specific degradation pathways—informs formulation strategies and clinical application. These robust analytical methods facilitate continued investigation into this compound's clinical utility while ensuring data quality and regulatory compliance throughout the development process.
Ponatinib is a third-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). As a targeted therapy, it exhibits potent activity against BCR-ABL tyrosine kinase, including the notorious T315I gatekeeper mutation that confers resistance to other available inhibitors. The chemical structure of this compound features a carbon-carbon triple bond that sterically accommodates the T315I mutation while maintaining high-affinity binding to the kinase domain. Despite its clinical efficacy, the presence of process-related impurities and degradation products may potentially influence the drug's safety profile and therapeutic effectiveness, necessitating robust analytical methods for quality control and monitoring.
Recent studies have highlighted the importance of comprehensive impurity profiling for this compound, particularly following observations of cardiovascular toxicity in clinical settings. The identification and characterization of impurities not only ensures drug safety but also provides insights into the stability and degradation pathways of the active pharmaceutical ingredient. Current research has focused on developing reversed-phase chromatographic methods that can effectively separate this compound from its various impurities under different stress conditions. These methods have been successfully applied to detect and characterize both process-related impurities introduced during synthesis and degradation products formed under oxidative, hydrolytic, and photolytic conditions.
The primary HPLC method for separating this compound and its impurities utilizes an Agilent 5HC-C18 column (4.6 mm × 250 mm, 5 μm) maintained at 40°C with a detection wavelength of 250 nm. The mobile phase consists of a gradient system with mobile phase A containing a mixture of water and acetonitrile (9:1 v/v) with 2 mM potassium dihydrogen phosphate and 0.4% triethylamine (pH adjusted to 2.4 with phosphoric acid), and mobile phase B comprising 100% acetonitrile. The gradient elution program is meticulously designed to achieve optimal separation: initial conditions maintain 16% B for 2 minutes, followed by a linear increase to 30% B over 20 minutes, then to 34% B over 10 minutes, and finally to 55% B over 3 minutes, holding for 7 minutes before returning to initial conditions. The flow rate is set at 1.0 mL/min with an injection volume of 10 μL [1] [2].
This method has demonstrated excellent specificity and resolution for this compound and its known impurities (imp-A, imp-B, and imp-C), successfully resolving all components without interference. The method's robustness has been verified through deliberate variations in critical parameters including column temperature (±2°C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min), with all system suitability criteria consistently met under these modified conditions. The peak purity index for this compound exceeded 0.999, confirming no co-elution with degradation products, while the resolution between critical pairs was greater than 2.0, indicating complete baseline separation [1].
The developed HPLC method has been comprehensively validated according to ICH guidelines, demonstrating excellent analytical performance across all validation parameters. The method exhibits linear response over a concentration range of 0.1-10 μg/mL for this compound and its impurities, with correlation coefficients (r²) greater than 0.999 for all compounds. Accuracy was confirmed through recovery studies ranging from 98.5% to 101.2%, while precision expressed as relative standard deviation (RSD) was less than 2.0% for both repeatability and intermediate precision. The method shows remarkable sensitivity with limits of detection (LOD) and quantification (LOQ) of approximately 0.03 μg/mL and 0.1 μg/mL, respectively, for all analytes [1] [2].
Table 1: Validation Parameters for HPLC Method of this compound and Impurities
| Parameter | This compound | Imp-A | Imp-B | Imp-C |
|---|---|---|---|---|
| Linearity Range (μg/mL) | 0.1-10 | 0.1-10 | 0.1-10 | 0.1-10 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (μg/mL) | 0.03 | 0.03 | 0.03 | 0.03 |
| LOQ (μg/mL) | 0.10 | 0.10 | 0.10 | 0.10 |
| Recovery (%) | 99.5-101.2 | 98.5-100.8 | 99.2-101.0 | 98.8-100.5 |
| Precision (RSD, %) | <1.5 | <1.8 | <1.6 | <2.0 |
The solution stability of this compound and its impurities was evaluated over 48 hours at room temperature and refrigerated conditions (4°C), with no significant changes in peak area or appearance of additional peaks. The method also demonstrated excellent robustness against deliberate variations in chromatographic conditions, maintaining system suitability requirements across all tested parameters. Forced degradation studies revealed that this compound is particularly susceptible to oxidative stress, generating a novel oxidative degradation product (imp-B) that was characterized using NMR and HRMS techniques [1] [2].
A simple and practical HPLC-UV method has been developed for the therapeutic drug monitoring of this compound in patient plasma, requiring only 400 μL of sample volume. The method employs protein precipitation using an Oasis HLB cartridge followed by chromatographic separation on a Capcell Pack C18 MG II column (250 mm × 4.6 mm) with an isocratic mobile phase consisting of acetonitrile and 0.037 mol/L KH₂PO₄ buffer (pH 4.5) in a 39:61 ratio. Detection is performed at 250 nm with a flow rate of 1.0 mL/min, and bosutinib is used as the internal standard to ensure quantification accuracy. The method demonstrates linearity across the clinically relevant concentration range of 5-250 ng/mL with a correlation coefficient (r²) of 0.9999, covering the expected trough and peak levels in patients receiving standard dosing regimens [3].
The method validation revealed excellent intra-day and inter-day precision with coefficients of variation ranging from 2.1-6.0% and 4.5-8.0%, respectively, while accuracy ranged from -1.5 to 9.0%. The recovery efficiency exceeded 86%, ensuring reliable extraction from the plasma matrix. This method has been successfully applied to clinical monitoring, with measured plasma concentrations of 43.6 ng/mL and 49.3 ng/mL at 2.5 and 3 hours post-administration of a 15 mg dose in a patient, demonstrating its practical utility in routine hospital laboratories without requiring sophisticated mass spectrometry equipment [3].
For enhanced sensitivity and selectivity, more advanced methods have been developed, including an HPLC with fluorescence detection (HPLC-FLD) approach that offers superior sensitivity compared to conventional UV detection. This method, developed using an Analytical Quality by Design approach, demonstrates excellent linearity across 1-1000 ng/mL, requiring minimal sample volume and short run times. The method optimization involved Taguchi and Box-Behnken designs to identify critical method parameters and establish the design space, resulting in a robust method with greater efficiency and simpler sample preparation compared to previously reported LC-MS/MS methods [4].
Table 2: Comparison of Bioanalytical Methods for this compound Quantification
| Parameter | HPLC-UV [3] | HPLC-FLD [4] | LC-MS/MS [5] |
|---|---|---|---|
| Linear Range (ng/mL) | 5-250 | 1-1000 | 5-400 |
| LOD (ng/mL) | ~1.5 | <1 | 1.53 (plasma) |
| LOQ (ng/mL) | 5 | 1 | 4.66 (plasma) |
| Precision (RSD%) | 2.1-8.0 | <15 | 1.06-2.54 |
| Accuracy (%) | 98.5-109.0 | - | -1.48 to -0.17 |
| Sample Volume | 400 μL | Minimal | 50 μL |
| Application | Therapeutic drug monitoring | Pharmacokinetic studies | Metabolic stability |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provide the highest sensitivity and specificity for this compound quantification in biological matrices. One validated LC-MS/MS method uses an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with a mobile phase consisting of 10 mM ammonium formate (pH 4.1) and acetonitrile in a gradient elution. The mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of transitions 533→433 and 533→260 for this compound, and 475→112 for the internal standard vandetanib. This method demonstrates linearity from 5-400 ng/mL (r² ≥ 0.9998) with LOD and LOQ values of 1.53 and 4.66 ng/mL in plasma, respectively, and has been successfully applied to metabolic stability studies [5].
Another LC-MS/MS method utilizes liquid-liquid extraction with ethyl acetate and employs warfarin as an internal standard, with chromatographic separation on a Waters Cortecs column (2.7 μm, 7.5 cm × 2.1 mm) using a gradient of water (with 0.1% formic acid and 2 mM ammonium formate) and methanol. This method has been applied to systematic pharmacokinetic evaluation in rats, revealing dose-dependent exposure in the circulation system with absolute bioavailability of 43.95-55.02% across different doses, and extensive tissue distribution with particularly high exposure in the lung and thyroid [6].
For impurity testing, prepare a stock solution of this compound by accurately weighing approximately 10 mg of this compound reference standard and transferring to a 20 mL volumetric flask. Add about 10 mL of 50% methanol solution and sonicate to dissolve completely, then dilute to volume with the same solvent to obtain a concentration of approximately 0.5 mg/mL. For impurity standard solutions, accurately weigh about 10 mg of each impurity reference standard (imp-A, imp-B, imp-C) into separate 20 mL volumetric flasks, add about 10 mL of 50% methanol solution, sonicate to dissolve, and dilute to volume to achieve concentrations of approximately 0.5 mg/mL. Prepare a system suitability solution by transferring approximately 10 mg of this compound bulk drug into a 20 mL volumetric flask, adding 0.2 mL of each impurity stock solution, diluting with 50% methanol to volume, and mixing well [1] [2].
For plasma sample analysis, prepare calibration standards by spiking appropriate volumes of this compound working standard solution (10 μg/mL) into blank plasma to generate concentrations spanning the expected range (5-400 ng/mL). Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) to each sample and mix vigorously for 15 seconds. Precipitate proteins by adding 2 mL of acetonitrile, vortex mix, and centrifuge at 14,000 rpm for 12 minutes at 4°C. Collect the supernatant and filter through a 0.22 μm syringe filter prior to analysis. For LC-MS/MS methods, employ liquid-liquid extraction with ethyl acetate: add 0.5 mL of ethyl acetate to 50 μL of plasma sample spiked with internal standard, vortex for 3 minutes, centrifuge at 3310×g for 5 minutes, transfer 400 μL of the organic layer, evaporate to dryness under nitrogen at 45°C, and reconstitute in 200 μL of methanol [5] [3] [6].
Configure the HPLC system equipped with a UV detector and a C18 column (4.6 mm × 250 mm, 5 μm). Maintain the column temperature at 40°C and set the detection wavelength to 250 nm. Use mobile phase A (water:acetonitrile, 9:1 v/v, containing 2 mM KH₂PO₄ and 0.4% triethylamine, pH adjusted to 2.4 with phosphoric acid) and mobile phase B (100% acetonitrile). Program the gradient elution as follows: 0-2 min: 16% B; 2-22 min: 16-30% B; 22-32 min: 30-34% B; 32-35 min: 34-55% B; 35-42 min: 55% B; 42-42.1 min: 55-16% B; 42.1-50 min: 16% B. Set the flow rate to 1.0 mL/min and the injection volume to 10 μL. Equilibrate the column for at least 15 minutes before the first injection and between runs [1] [2].
For LC-MS/MS systems, use an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) maintained at 21±2°C. Employ a mobile phase consisting of solvent A (10 mM ammonium formate, pH adjusted to 4.1 with formic acid) and solvent B (acetonitrile) with a gradient elution: 0-1.0 min: 45% B; 1.0-2.0 min: 45-85% B; 2.0-4.0 min: 85% B; 4.0-4.5 min: 85-45% B; 4.5-6.5 min: 45% B. Set the flow rate to 0.25 mL/min and the injection volume to 5 μL. Configure the mass spectrometer with electrospray ionization in positive mode using the following parameters: spray voltage 5500 V, source temperature 350°C, curtain gas 30 psi, collision gas 10 psi. Monitor this compound using the MRM transition 533→433 with fragmentor voltage 140 V and collision energy 35 eV [5].
Evaluate method specificity by analyzing individually prepared solutions of this compound and each potential impurity to demonstrate resolution from each other and from the main peak. Prepare and analyze samples subjected to forced degradation under acidic (0.1 N HCl, 60°C, 30 min), basic (0.1 N NaOH, 60°C, 30 min), oxidative (3% H₂O₂, room temperature, 30 min), thermal (105°C, 6 h), and photolytic (exposure to UV light at 200 Watt·h/m² and visible light at 1.2 million lux·h) conditions. Demonstrate that the analytical method is able to separate all degradation products from the main peak and from each other, with peak purity indices greater than 0.999, confirming no co-elution [1] [7].
For bioanalytical methods, assess selectivity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Compare chromatograms of blank plasma with those spiked with this compound at the lower limit of quantification (LLOQ) and with actual patient samples. The response of interfering components at the retention time of this compound should be less than 20% of the LLOQ response, and the response at the retention time of the internal standard should be less than 5% of the internal standard response [5] [3].
Establish method linearity by preparing and analyzing standard solutions at a minimum of six concentration levels across the validated range (typically 0.1-10 μg/mL for impurity methods and 5-400 ng/mL for bioanalytical methods). Inject each concentration in triplicate and plot peak area versus concentration. Calculate the correlation coefficient, which should be greater than 0.999, and the y-intercept should not be significantly different from zero. The relative standard deviation of the slope should be less than 2.0% [1] [5].
Determine accuracy using recovery studies by spiking known amounts of this compound and impurity standards into a blank matrix (either placebo mixture for impurity methods or blank plasma for bioanalytical methods) at three concentration levels (low, medium, and high) covering the specified range. Analyze six replicates at each level and calculate the percentage recovery, which should be within 98.0-102.0% for impurity methods and 85-115% for bioanalytical methods (with ±20% at LLOQ). Evaluate precision through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six independently prepared samples at 100% test concentration for impurity methods, or at low, medium, and high quality control levels for bioanalytical methods. The relative standard deviation should not exceed 2.0% for impurity methods and 15% for bioanalytical methods (20% at LLOQ) [1] [5] [3].
This compound is susceptible to various degradation pathways when subjected to stress conditions, with oxidative degradation being particularly significant. Recent studies have identified a novel oxidative degradation product (designated imp-B) formed through reaction with hydrogen peroxide. The structure of this impurity was elucidated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) techniques, revealing specific modifications to the parent molecule. Additionally, forced degradation studies have characterized several other degradation products formed under hydrolytic conditions, including products resulting from amide bond hydrolysis and N-dealkylation near the piperazine moiety [1] [7].
The impurity profile of this compound includes both process-related impurities and degradation products. Key identified impurities include 3-ethynylimidazo[1,2-b]pyridazine, N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide, and various benzamide derivatives that are synthetic intermediates or by-products. Recent studies have also identified This compound N-oxide as a significant degradation product, along with several cyano adduct metabolites formed through bioactivation pathways. The characterization of these impurities provides valuable insights into the chemical behavior of this compound and helps establish appropriate control strategies [8] [9].
The developed HPLC method demonstrates excellent stability-indicating capability by effectively separating this compound from all its degradation products formed under various stress conditions. Forced degradation studies reveal that this compound is particularly labile under oxidative conditions, with significant degradation observed when treated with hydrogen peroxide. Moderate degradation occurs under acidic and basic hydrolytic conditions, while the drug demonstrates relative stability under thermal and photolytic stress. The method successfully resolves all degradation products from the main peak and from each other, with peak purity indices greater than 0.999, confirming the method's ability to accurately quantify this compound in the presence of its degradation products [1] [7].
The degradation pathways of this compound have been systematically elucidated through LC-HRMS and NMR studies. Under acidic conditions, the primary degradation occurs through hydrolysis of the piperazine moiety, resulting in N-dealkylation products. Basic conditions promote amide bond hydrolysis, yielding amine and carboxylic acid fragments. Oxidative stress induces multiple transformation pathways, including N-oxidation and alkyne hydration. These degradation pathways have been mapped through sophisticated analytical techniques, providing a comprehensive understanding of this compound's stability profile and facilitating the development of appropriate formulation and storage conditions to minimize degradation [7].
Figure 1: Degradation Pathways of this compound Under Various Stress Conditions
The developed chromatographic methods for this compound and its impurities have significant applications in pharmaceutical quality control and stability testing. The ability to accurately separate and quantify process-related impurities and degradation products ensures the safety and efficacy of this compound formulations throughout their shelf life. The validated methods are being implemented in quality control laboratories for routine analysis of this compound drug substances and products, batch release testing, and stability monitoring. The forced degradation studies provide crucial information for determining appropriate storage conditions and packaging configurations that minimize degradation, ultimately ensuring that patients receive high-quality medication [1] [2] [7].
The identification and characterization of novel degradation products, such as the oxidative degradation product imp-B, contribute to the scientific understanding of this compound's chemical behavior and degradation pathways. This knowledge facilitates the development of improved formulations with enhanced stability and may guide the design of next-generation inhibitors with better stability profiles. Furthermore, the application of quality by design principles in analytical method development represents a modern approach to method validation that ensures robustness and reliability throughout the method's lifecycle [1] [4].
The bioanalytical methods for quantifying this compound in plasma have important applications in therapeutic drug monitoring and pharmacokinetic studies. Monitoring plasma concentrations is particularly valuable for optimizing dosing regimens in special populations, such as patients with hepatic impairment or those taking concomitant medications that may affect this compound metabolism. The correlation between plasma concentrations and both efficacy and toxicity endpoints can help establish a therapeutic window for this compound, potentially mitigating the risk of adverse events while maintaining therapeutic effectiveness [3] [6].
Pharmacokinetic studies using these methods have revealed important characteristics of this compound, including its dose-dependent exposure, absolute bioavailability (43.95-55.02% in rats), and extensive tissue distribution. The finding of significant drug accumulation after multiple doses (AUC₀–∞ increased from 2301.84 ± 787.10 to 5479.41 ± 757.07 μg·h/L in rats) has clinical implications for dosing schedule design. The wide distribution of this compound, with high exposure in the lung and thyroid, suggests potential applications beyond hematological malignancies, possibly explaining its activity against other tumor types [6].
The comprehensive chromatographic methods presented in this application note provide robust and reliable tools for the analysis of this compound and its impurities across various contexts, from pharmaceutical quality control to clinical therapeutic monitoring. The detailed protocols and validation data support the implementation of these methods in both industrial and clinical laboratory settings. The continuing identification and characterization of this compound impurities and degradation products through advanced analytical techniques will further enhance our understanding of this important therapeutic agent and contribute to ongoing efforts to optimize its safety and efficacy profile.
This compound (marketed as Iclusig) is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) that represents a crucial therapeutic option for patients with Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (Ph+ ALL). What distinguishes this compound from other TKIs is its unique ability to inhibit the T315I "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs such as imatinib, dasatinib, nilotinib, and bosutinib. The chemical structure of this compound features a carbon-carbon triple bond that allows it to circumvent the steric hindrance posed by the T315I mutation, maintaining effective binding to the BCR-ABL kinase domain while other inhibitors are excluded. [1] [2]
Therapeutic Drug Monitoring (TDM) of this compound has emerged as an essential component of clinical management due to the drug's narrow therapeutic index and significant dose-dependent toxicities. This compound treatment is associated with serious adverse events, particularly arterial occlusive events (AOEs) including myocardial infarction, stroke, peripheral arterial disease, and venous thromboembolism. Recent pharmacokinetic and exposure-response analyses have demonstrated that higher this compound exposures correlate with increased incidence of hypertension and elevated liver enzymes, providing a strong rationale for concentration-guided dosing. [3] [2] The implementation of TDM allows clinicians to optimize this compound dosing to maintain therapeutic efficacy while minimizing treatment-related toxicities, particularly in vulnerable populations and those requiring long-term therapy.
This compound functions as a potent pan-BCR-ABL inhibitor that targets both native and mutant forms of the BCR-ABL fusion protein. Preclinical studies demonstrated that this compound has an IC50 of 0.37 nM against native BCR-ABL and 2.0 nM against the T315I mutant, making it approximately 500 times more potent than imatinib in inhibiting BCR-ABL activity. [1] The drug effectively blocks the proliferation of Ba/F3 cells expressing native BCR-ABL (IC50 = 0.5 nM) and various mutant forms (IC50 range: 0.5-36 nM), with particularly robust activity against the recalcitrant T315I mutation (IC50 = 11 nM). [1]
The pharmacokinetic properties of this compound are characterized by high oral bioavailability, extensive tissue distribution, and a complex metabolism profile. This compound is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4, with contributions from CYP2C8, CYP2D6, and CYP3A5. It is also a substrate for efflux transporters including P-glycoprotein (ABCB1) and BCRP (ABCG2), which can influence its absorption and disposition. [4] These metabolic pathways and transport mechanisms create significant potential for drug-drug interactions that can substantially alter this compound exposure, necessitating careful monitoring when administered concomitantly with moderate or strong CYP3A4 inducers or inhibitors. [4] [5]
Recent population pharmacokinetic and exposure-response analyses from the pivotal Phase 3 PhALLCON study have provided critical insights into the relationship between this compound exposure, efficacy, and safety. This study led to the accelerated FDA approval of this compound in March 2024 for newly diagnosed Ph+ ALL based on demonstrating a significantly higher rate of minimal residual disease (MRD)-negative complete remission with this compound (34.4%) compared to imatinib (16.7%; p = 0.002). [3]
Table 1: Key Efficacy and Safety Findings from Recent this compound Clinical Studies
| Study/Parameter | Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| PhALLCON Trial [3] | Newly diagnosed Ph+ ALL | MRD-negative CR: 34.4% (this compound) vs 16.7% (imatinib); p=0.002 | No significant exposure-AOE relationship; Hypertension (p=0.034) and ALT increase (p=0.0034) exposure-dependent |
| OPTIC Trial [6] | CP-CML resistant to ≥2 TKIs or T315I+ | ≤1% BCR-ABL1IS achieved by 65% of patients; Median time to response: 3.5 months | Response-based dosing reduced AOEs; Dose reduction to 15mg decreased hypertension odds by 37.7% and ALT increase by 44.2% |
| Real-World Analysis [7] | Heavily pretreated CML/Ph+ ALL (Taiwan) | 12-month CHR: 89%; MR3.0: 53%; MR5.0: 26% | AOEs: 1.9%; MR3.0 in CML and MR5.0 in Ph+ ALL associated with superior survival |
The PhALLCON trial implemented a response-based dosing strategy (30 mg daily reduced to 15 mg daily upon achievement of MRD-negative complete remission at end of induction) that has become a model for optimizing the benefit-risk profile of this compound. Exposure-efficacy analyses from this study demonstrated no significant relationship between this compound exposure and the probability of MRD-negative complete remission (p = 0.619), suggesting a consistent efficacy benefit across the exposure range achieved with the approved dosing regimen. [3] Conversely, exposure-safety analyses identified statistically significant relationships between higher this compound exposures and increased probability of hypertension (p = 0.0340) and alanine aminotransferase (ALT) elevation (p = 0.0034). [3]
Table 2: this compound Exposure-Response Relationships Based on Clinical Trial Data
| Parameter | Exposure-Efficacy Relationship | Exposure-Safety Relationship |
|---|---|---|
| MRD-negative CR | No significant relationship (p=0.619) | Not applicable |
| Arterial Occlusive Events | Not applicable | No significant predictor (p>0.05) |
| Venous Thromboembolism | Not applicable | No significant predictor (p>0.05) |
| Hypertension | Not applicable | Significant relationship (p=0.0340) |
| ALT Increase | Not applicable | Significant relationship (p=0.0034) |
| Thrombocytopenia | Not applicable | No significant predictor (p>0.05) |
| Lipase Increase | Not applicable | No significant predictor (p>0.05) |
The OPTIC trial confirmed the value of response-based dosing strategies, demonstrating that reducing the this compound dose from 30 mg to 15 mg upon achievement of ≤1% BCR-ABL1IS was associated with a 37.7% reduction in hypertension odds and a 44.2% reduction in ALT elevation odds, while maintaining robust efficacy. [3] [6] These findings provide the fundamental rationale for implementing TDM in this compound therapy, as careful dose management can significantly improve safety without compromising treatment outcomes.
Liquid chromatography-tandem mass spectrometry represents the gold standard method for this compound quantification in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The following protocol details a validated LC-MS/MS method for this compound quantification in human plasma:
Sample Collection and Preparation: Collect venous blood samples (2-3 mL) in K2EDTA-containing tubes. Process samples within 1 hour of collection by centrifugation at 1500 × g for 10 minutes at 4°C. Transfer the plasma layer to polypropylene tubes and store at -80°C until analysis. For sample preparation, employ protein precipitation by adding 300 μL of acetonitrile (containing stable isotope-labeled this compound as internal standard) to 100 μL of plasma sample. Vortex mix for 30 seconds, then centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials for analysis. [7]
Chromatographic Conditions: Utilize an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 50°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Apply a gradient elution at a flow rate of 0.4 mL/min as follows: 0-1.0 min (20% B), 1.0-3.0 min (20-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-20% B), and 4.1-6.0 min (20% B) for column re-equilibration. The injection volume should be 5 μL. [7]
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). The ion transitions should be m/z 533.2 → 260.1 for this compound and m/z 539.2 → 260.1 for the internal standard (deuterated this compound). Optimize instrument parameters as follows: source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, and desolvation gas flow 1000 L/hour. Use collision energies of 30 eV for this compound and the internal standard. [7]
Method Validation: The assay should demonstrate linearity over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) should be established at 1 ng/mL with acceptable precision (CV < 20%) and accuracy (85-115%). Intra-day and inter-day precision should not exceed 15% CV at low, medium, and high quality control concentrations. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked samples with neat standard solutions. [7]
Implement rigorous quality control measures to ensure reliable TDM results. Include at least three levels of quality control samples (low, medium, and high) in each analytical run. The acceptance criteria should require at least 67% of QC samples with accuracy within 85-115% of their nominal concentrations, with not more than 50% deviation at the same concentration level. Establish and maintain standard operating procedures for instrument calibration, preventive maintenance, and data review to ensure consistent assay performance. Regularly participate in external quality assessment programs, when available, to verify analytical performance across laboratories.
Optimal timing for therapeutic drug monitoring of this compound requires careful consideration of the pharmacokinetic profile and clinical context. The following sampling protocol is recommended:
Trough Concentration Monitoring: Collect blood samples immediately before the next scheduled dose (Ctrough) at steady-state conditions, which is typically achieved after 8-10 days of consistent dosing. Trough monitoring provides the most reproducible metric for exposure assessment and dose individualization. [3]
Early Treatment Monitoring: Obtain the first TDM sample at 2-4 weeks after treatment initiation or dose modification to assess whether therapeutic concentrations have been achieved. This early monitoring is particularly important for patients with clinical factors that may alter this compound pharmacokinetics.
Periodic Monitoring: Repeat TDM every 3-6 months during stable treatment, or whenever clinically indicated by factors such as disease progression, suspected toxicity, changes in concomitant medications, or alterations in organ function. [7]
Special Scenarios: In cases of suspected non-adherence, consider collecting both pre-dose and 2-4 hour post-dose samples to assess peak concentrations and calculate concentration-to-dose ratios. For patients experiencing suspected toxicity, acute sampling at the time of adverse event presentation may provide valuable insights.
Based on recent clinical trial evidence and real-world experience, the following therapeutic targets and dose adjustment recommendations are proposed:
Table 3: this compound Therapeutic Targets and Dose Individualization Guidelines
| Clinical Scenario | Therapeutic Target | Recommended Action | Evidence Level |
|---|---|---|---|
| Standard Efficacy | Trough concentration > 21 ng/mL | Maintain current dose | Phase 3 Trial [3] |
| Dose Reduction Strategy | After achieving ≤1% BCR-ABL1IS | Reduce to 15 mg daily | OPTIC/PhALLCON [3] [6] |
| Cardiovascular Risk | Trough concentration > 40 ng/mL | Consider dose reduction; intensify CV monitoring | Exposure-response [3] |
| Hepatotoxicity Concern | Trough concentration > 40 ng/mL | Consider dose reduction; monitor LFTs more frequently | Exposure-response [3] |
| Subtherapeutic Concentration | Trough concentration < 21 ng/mL | Evaluate adherence, drug interactions; consider dose increase | Clinical Pharmacology [4] |
The optimal efficacy threshold for this compound trough concentration is derived from population pharmacokinetic modeling of the PhALLCON trial data, which demonstrated consistent efficacy across exposures achieved with the 30 mg dose (with reduction to 15 mg upon response). [3] The safety thresholds are based on exposure-response analyses showing increased incidence of hypertension and ALT elevation at higher exposures. [3]
For dose individualization, the following algorithm is recommended:
Initial Dosing: Initiate this compound at 30 mg once daily for Ph+ ALL or 45 mg once daily for resistant CML with T315I mutation, consistent with approved labeling and clinical trial evidence. [3] [1]
Response-Adapted Dosing: For responding patients (achievement of ≤1% BCR-ABL1IS for CML or MRD-negative complete remission for Ph+ ALL), reduce the this compound dose to 15 mg once daily. [3] [6]
Toxicity-Adapted Dosing: For patients experiencing treatment-related toxicity, particularly AOEs or severe laboratory abnormalities, interrupt this compound until resolution, then resume at a reduced dose (30 mg → 15 mg; 45 mg → 30 mg or 15 mg). [6]
TDM-Guided Adjustment: For patients with subtherapeutic concentrations without associated toxicity, consider increasing the dose after evaluating adherence and potential drug interactions. For patients with supratherapeutic concentrations associated with toxicity, reduce the dose regardless of response status.
Hepatic Impairment: this compound is extensively metabolized in the liver. Patients with moderate to severe hepatic impairment (Child-Pugh B or C) may have increased drug exposure and require dose reduction and more intensive monitoring. [4]
Renal Impairment: this compound is not primarily eliminated renally, but severe renal impairment may alter its pharmacokinetics. No specific dose adjustment is recommended, but TDM is advised in this population. [4]
Elderly Patients: Older age is associated with increased cardiovascular risk and potentially reduced drug clearance. Implement lower starting doses (15-30 mg) and rigorous TDM in patients over 65 years. [2]
Drug-Drug Interactions: this compound concentrations may be significantly affected by concomitant medications. Strong CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound exposure, requiring dose reduction. Strong CYP3A4 inducers (e.g., rifampin) may decrease this compound exposure, potentially necessitating dose increase with careful monitoring. [4] [5]
The following diagram illustrates the metabolic pathways and drug interaction potential of this compound:
Therapeutic drug monitoring of this compound should be implemented as part of a comprehensive monitoring strategy that includes molecular response assessment, routine toxicity screening, and cardiovascular risk management. The following integrated approach is recommended:
Molecular Response Correlation: Coordinate this compound TDM with routine BCR-ABL1 transcript monitoring to establish individual exposure-response relationships. The real-world analysis from Taiwan demonstrated that specific molecular milestones (MR3.0 in CML and MR5.0 in Ph+ ALL) correlate with superior survival outcomes and should inform TDM interpretation. [7]
Cardiovascular Risk Mitigation: Implement rigorous baseline cardiovascular assessment and ongoing monitoring for patients receiving this compound. The PACE trial revealed that arterial hypertension and hypercholesterolemia were primary risk factors for adjudicated arterial occlusive events. [2] Pre-treatment screening should include lipid profile, blood pressure monitoring, echocardiography, and carotid ultrasound for high-risk patients. Active management of cardiovascular risk factors is essential throughout treatment.
Multidisciplinary Management: Establish a collaborative care team including hematologists, cardiologists, clinical pharmacists, and specialized nurses to optimize this compound therapy. This team should regularly review TDM results alongside clinical response and toxicity data to make integrated treatment decisions.
Maintain detailed records of all TDM results, dose modifications, and corresponding clinical outcomes to support continuous protocol improvement. Implement a systematic approach to data collection that includes:
Establish regular review processes to evaluate the impact of TDM on clinical outcomes, including response rates, toxicity incidence, and treatment adherence. Use these data to refine institutional protocols and therapeutic targets over time.
Therapeutic drug monitoring of this compound represents a critical advancement in the management of Philadelphia chromosome-positive leukemias, enabling clinicians to balance the drug's potent efficacy against treatment-limiting toxicities. The implementation of the protocols outlined in this document—incorporating precise analytical methods, validated therapeutic targets, and integrated clinical assessment—provides a framework for optimizing this compound therapy in diverse patient populations. As clinical experience with this compound TDM expands and new evidence emerges, these protocols should be refined to further enhance treatment outcomes and quality of life for patients requiring this potentially life-saving targeted therapy.
Clinical trials demonstrate that ponatinib dose reduction is a primary strategy for mitigating AOE risk while maintaining efficacy.
| Trial / Analysis | Design / Population | Dosing Strategy | Key Findings on Efficacy & AOEs |
|---|
| OPTIC Trial (CP-CML) [1] | Randomized phase 2; resistant/intolerant or T315I mutation. | Start: 45 mg; reduce to 15 mg upon achieving ≤1% BCR::ABL1IS [1]. | Efficacy: ≤1% BCR::ABL1IS achieved and maintained after reduction [1]. Safety: Lower exposure-adjusted AOE incidence vs. fixed-dose (PACE) [1]. | | PACE Trial (CP-CML) [2] | Phase 2; heavily pre-treated population. | Protocol-mandated reduction to 15 mg (if MCyR) or 30 mg (if no MCyR) after 2013 [2]. | Efficacy: MCyR and MMR sustained for ~40 months post-reduction [2]. Safety: AOE risk decreased by ~33% for each 15 mg/day dose decrease [3] [2]. | | PhALLCON Trial (Ph+ ALL) [4] | Phase 3; newly diagnosed patients. | Start: 30 mg; further reduction to 15 mg after induction [4]. | Efficacy: High MRD-negativity rates [4]. Safety: Rare AOE events, attributed to optimized lower dosing [4]. |
Beyond dose modification, patient selection and proactive management are critical.
| Factor | Assessment Method & Findings | Management Consideration |
|---|---|---|
| Baseline CV Risk | SCORE Risk Assessment: A real-world study (N=85) found patients with high/very high SCORE had significantly higher 60-month AOE incidence (74.3% vs. 15.2%, p<0.001) [5]. | Use SCORE (incorporates age, sex, smoking, systolic BP, cholesterol) for baseline stratification [5]. |
| Age | Patients aged ≥60 years showed a significantly higher incidence of AOEs (51.5% vs. 16.9%, p=0.008) [5]. | Consider lower starting doses (30 mg or 15 mg) and closer monitoring for older patients [2]. |
| Primary Prophylaxis | In patients ≥60 years, aspirin use was associated with a lower incidence of AOEs (33.3% vs. 61.8%) [5]. | Prophylaxis with aspirin (100 mg/day) may be considered for high-risk patients, though this is based on retrospective data [5]. |
Understanding the molecular mechanisms behind this compound-induced vascular toxicity can inform preclinical research.
The following diagram illustrates the proposed molecular mechanisms and the key experimental workflow used to uncover them.
Q1: What is the strongest clinical evidence supporting this compound dose reduction? The OPTIC trial provides the most robust, prospective evidence for a response-based dose reduction strategy. It validates that starting at 45 mg and reducing to 15 mg upon achieving ≤1% BCR::ABL1IS maintains efficacy while lowering the incidence of AOEs [1]. This is now considered a standard approach in clinical practice for chronic-phase CML.
Q2: Are the vascular toxicities of this compound dose-dependent? Yes, multivariate analyses of pooled clinical trial data show a significant association between higher this compound dose intensity and an increased risk of AOEs. The risk of an AOE decreases by approximately 33% for each 15 mg/day decrease in dose [3] [2]. This dose-response relationship supports a causal link.
Q3: How can we preclinically model the vascular toxicity of different TKIs? The HUVEC spheroid sprouting assay is a key in vitro model. By treating human umbilical vein endothelial cells with TKIs and measuring their ability to form sprouts in response to VEGF, researchers can directly compare the anti-angiogenic (this compound) or pro-angiogenic (nilotinib) effects of these drugs [6]. This should be combined with signaling analysis (e.g., Western blot for p-Erk1/2) to investigate mechanisms.
Q4: What is a critical patient risk factor identified in real-world studies? The SCORE risk assessment, which estimates 10-year risk of fatal cardiovascular disease, is a strong predictor. Patients with a high/very high SCORE at baseline have a significantly greater risk of developing AOEs on this compound therapy [5]. This tool should be used for risk stratification in clinical trial planning and patient management.
Response-based dosing strategies have emerged as the optimal approach for balancing efficacy and safety. The recommended strategy involves:
Lower starting dose options are recommended for specific patient populations:
Table: this compound Dosing Strategies by Clinical Scenario
| Clinical Scenario | Recommended Starting Dose | Dose Adjustment Timing | Target Response |
|---|---|---|---|
| CP-CML with resistance to ≥2 TKIs | 45mg daily | Reduce to 15mg upon achieving ≤1% BCR-ABL1IS | ≤1% BCR-ABL1IS |
| CP-CML with high cardiovascular risk | 30mg or 15mg daily | Increase if inadequate response | ≤1% BCR-ABL1IS |
| T315I mutation | 45mg daily | Reduce to 15mg upon response | ≤1% BCR-ABL1IS |
| AP-CML/BP-CML | 45mg daily | Consider reduction after MCyR | Major Cytogenetic Response |
| Newly diagnosed Ph+ ALL (with chemo) | 30mg daily | Reduce to 15mg upon MRD-negative CR | MRD-negative CR |
The dose-efficacy relationship was clearly demonstrated in the phase 2 OPTIC trial, which showed:
The dose-safety relationship shows significant reduction in adverse events with lower doses:
Pre-treatment assessment is critical for risk mitigation:
Dose modification guidelines for AOEs:
Proactive monitoring during treatment:
Table: Management of Non-Cardiovascular this compound Toxicities
| Toxicity Type | Severity | Action | Dose Adjustment After Recovery |
|---|---|---|---|
| Hepatotoxicity | AST/ALT >3x ULN | Interrupt therapy | Resume at next lower dose |
| Hepatotoxicity | AST/ALT ≥3x ULN + bilirubin >2x ULN | Discontinue | Permanent discontinuation |
| Pancreatitis | Asymptomatic lipase elevation >1.5-2x ULN | Interrupt therapy | Resume at next lower dose |
| Pancreatitis | Symptomatic pancreatitis + lipase >5x ULN | Discontinue | Permanent discontinuation |
| Myelosuppression | ANC <1.0 × 10⁹/L or platelets <50 × 10⁹/L | Interrupt therapy | First occurrence: resume at same dose; Recurrence: resume at next lower dose |
Additional management considerations:
The vascular endothelial dysfunction induced by this compound involves distinct molecular pathways:
The following diagram illustrates the key differential effects of BCR-ABL inhibitors on endothelial cell function:
The molecular basis for differential toxicity stems from:
Structural binding mechanism:
Preclinical activity:
Metabolic interactions:
Management of CYP3A4 interactions:
Table: this compound Dose Adjustments with Strong CYP3A4 Inhibitors
| Current this compound Dose | Recommended Dose with Strong CYP3A4 Inhibitor |
|---|---|
| 45mg daily | Reduce to 30mg daily |
| 30mg daily | Reduce to 15mg daily |
| 15mg daily | Reduce to 10mg daily |
| 10mg daily | Avoid coadministration |
Acid-reducing agent interactions:
Purpose: To evaluate the effects of this compound on VEGF-induced angiogenesis in comparison with other BCR-ABL1 inhibitors. [5]
Materials:
Methodology:
Key observations:
Purpose: To examine the effects of this compound on VEGF-induced signaling pathways in endothelial cells. [5]
Materials:
Methodology:
Expected outcomes:
The following diagram illustrates the experimental workflow for evaluating this compound effects on endothelial cell signaling:
The optimization of this compound dosing represents a significant advancement in managing the therapy's risk-benefit profile. The evidence supports response-adjusted dosing strategies starting at 45mg with reduction to 15mg upon achieving molecular response as the optimal approach for most CP-CML patients. For those with significant cardiovascular risk factors, lower starting doses (30mg or 15mg) should be considered, particularly in the absence of T315I mutation.
Future research should focus on:
The table below summarizes the key dosing regimens for chronic-phase Chronic Myelogenous Leukemia (CP-CML) as established by clinical trials and official prescribing information [1] [2] [3].
| Disease Phase | Initial Dose | Dose Reduction Trigger | Maintenance Dose | Note |
|---|---|---|---|---|
| CP-CML | 45 mg once daily [2] | Achievement of ≤1% BCR-ABL1^IS^ (MR2) [2] [3] | 15 mg once daily [2] [3] | "Response-based dosing" [4] |
| CP-CML (with hepatic impairment) | 30 mg once daily [2] | --- | --- | For patients with pre-existing liver dysfunction (Child-Pugh A, B, or C) [2] |
| AP-CML, BP-CML, or Ph+ ALL | 45 mg once daily [2] | Consider if Major Cytogenetic Response (MCyR) achieved [2] | No specific maintenance dose established | The optimal dose has not been identified for these phases [2] |
The response-based dosing strategy (45mg → 15mg) is supported by robust clinical trial data designed to mitigate cardiovascular risks while preserving efficacy.
For researchers investigating pharmacokinetics, a validated method for quantifying this compound plasma levels is essential, especially given the importance of maintaining a trough concentration above ~40 nM for efficacy with lower doses [6].
HPLC-MS/MS Method for this compound Quantification in Human Plasma [6]
This protocol can be used to guide dose reductions in a clinical or research setting by ensuring that this compound levels remain therapeutic even at lower doses [6].
Managing adverse events, particularly arterial occlusive events (AOEs), is a critical part of the this compound dosing strategy. The following workflow outlines the dose modification logic based on adverse event severity, which is typically graded from 1 (mild) to 4 (life-threatening) [2].
The specific dose reduction steps from the original 45 mg dose are typically [2]:
| Mechanism | Description | Key Biomarkers/Characteristics | Recommended Experimental Approaches |
|---|
| BCR-ABL1 Kinase Domain Mutations [1] [2] | Point mutations in the kinase domain that interfere with drug binding. | Single Mutations (e.g., T315I): Confer resistance to other TKIs but are typically sensitive to this compound. [1] Compound Mutations: Two or more mutations on the same BCR-ABL1 allele; often confer high-level resistance to this compound. [3] [2] | Sanger Sequencing / Next-Generation Sequencing (NGS): To identify and quantify single and compound mutations. [2] | | BCR-ABL1 Independent Signaling [3] [4] | Activation of alternative survival pathways that bypass BCR-ABL1 inhibition. | Axl Overexpression: A receptor tyrosine kinase associated with resistance; knocking down Axl restores this compound sensitivity. [3] [4] STAT3 Signaling: this compound can inhibit STAT3, but its reactivation may contribute to resistance. [5] | Western Blot/Phospho-protein Analysis: Assess activation of alternative pathways (Axl, STAT3). shRNA Knockdown / Pharmacologic Inhibition: of candidates like Axl to confirm role in resistance. [3] | | Other Mechanisms | Additional factors that can reduce the efficacy of this compound. | Drug Efflux Pumps: Overexpression of ABCB1 or ABCG2 transporters. [3] BCR-ABL1 Overexpression: Increased oncogene transcript levels. [3] | RT-qPCR: To measure BCR-ABL1 and potential resistance gene (e.g., AXL) mRNA levels. [3] Flow Cytometry: To assess transporter protein activity. |
Here are detailed methodologies for key experiments cited in the research.
This method models the development of resistance through long-term drug exposure [3] [4].
This assay determines the concentration of this compound required to inhibit BCR-ABL1 kinase activity, helping to distinguish between dependent and independent resistance [3].
This confirms the functional role of a suspected resistance driver [3].
The diagram below illustrates the two major pathways through which resistance to this compound can develop.
What is the most common mechanism of acquired resistance to this compound? The emergence of compound mutations in the BCR-ABL1 kinase domain is a well-characterized and challenging mechanism of high-level this compound resistance [3] [2].
My cell lines show no BCR-ABL1 mutations but are still resistant to this compound. What should I investigate? Focus on BCR-ABL1 independent mechanisms. A primary candidate is the overexpression and activation of the receptor tyrosine kinase Axl. This can be investigated by measuring Axl mRNA and protein levels, and functionally validating its role through knockdown experiments [3] [4].
Are there any promising strategies to overcome compound mutations? Preclinical and early clinical evidence suggests that combination therapy using this compound and asciminib (which targets the ABL myristoyl pocket) can be effective against many compound mutations, including those involving T315I [6] [2].
What is the clinical incidence and pattern of ponatinib-induced liver injury? this compound is associated with a high rate of serum aminotransferase elevations but a lower incidence of clinically apparent liver injury [1].
What is the recommended monitoring protocol for hepatotoxicity? Routine monitoring of liver tests is mandatory during this compound therapy. The consensus from various sources recommends the following schedule [1] [2]:
How should hepatotoxicity be managed once it is detected? Management is based on the severity of the liver test abnormalities [1] [2]:
Is rechallenge after hepatotoxicity possible? Yes, successful rechallenge has been reported. One case study described a patient who developed severe, biopsy-confirmed steatohepatitis. After this compound was withheld and the hepatotoxicity resolved with corticosteroid treatment, the patient was successfully rechallenged at a lower dose without recurrence of liver injury [3]. This suggests that with careful management, reintroduction may be feasible.
What are the proposed mechanisms behind this compound-induced liver injury? The mechanism is not fully understood but is thought to involve [1] [3]:
What are the key in vitro models for studying this hepatotoxicity? Advanced in vitro models are being developed to better predict human-relevant hepatotoxicity. A 2025 study highlights the use of human pluripotent stem cell (hPSC)-derived hepatic organoids co-cultured with non-parenchymal cells (like hepatic stellate cells and THP-1 macrophages) to mimic the liver's cellular environment. This model can assess mechanisms like oxidative stress and pro-inflammatory cytokine release, providing a more physiologically relevant system for DILI prediction [4].
For quick reference, here is a consolidated table of the key quantitative data on this compound hepatotoxicity.
| Aspect | Quantitative Finding | Source |
|---|---|---|
| Incidence of ALT/AST Elevations | Up to 56% of patients | [1] |
| Incidence of Severe (>5x ULN) Elevations | 8% of patients | [1] |
| Recommended LFT Monitoring Frequency | At least monthly during therapy | [1] [2] |
| Dose Modification Threshold | ALT/AST > 3x ULN | [1] [2] |
The diagram below synthesizes the proposed cellular mechanisms of this compound-induced liver injury as described in the literature.
For researchers aiming to evaluate this compound's hepatotoxic potential in a advanced in vitro system, here is a methodology adapted from a recent publication [4].
This section addresses specific issues you might encounter during the analysis of ponatinib and its impurities using the HPLC method.
| Issue & Phenomenon | Possible Root Cause | Proposed Solution & Verification Method |
|---|
| Poor Separation of Impurities: Impurities co-elute or have poor resolution. | - Gradient program not optimized.
Q1: What is the most critical parameter to ensure the robustness of the this compound HPLC method? Robustness is built on multiple parameters. However, the mobile phase pH is particularly critical. The method specifies a pH of 2.4 for the aqueous buffer (2 mM KH₂PO₄ with 0.4% triethylamine, adjusted with phosphoric acid). Even slight deviations can significantly alter the retention times and resolution of this compound and its impurities, especially the novel oxidative degradation product, imp-B [1].
Q2: We have discovered a new degradation product in our stability samples. How can we identify it? The established approach involves a combination of techniques. The cited research identified a novel impurity, imp-B, by:
Q3: Does this compound have specific effects that could interfere with cell-based assays? Yes, beyond its intended target, this compound has documented vascular toxic effects in cell models. It can inhibit angiogenesis, induce senescence, and trigger apoptosis in human umbilical vein endothelial cells (HUVECs) via hyperactivation of the Notch-1 signaling pathway [2]. If your research involves endothelial or vascular systems, this "off-tumor" effect is a critical experimental confounder to consider.
Here is the detailed methodology for the robust RP-HPLC analysis of this compound and its related substances as described in the literature [1].
| Parameter | Specification |
|---|---|
| Instrument | Agilent 1200 HPLC System (or equivalent) |
| Column | Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase A | Water:ACN (9:1 v/v) with 2 mM KH₂PO₄ and 0.4% Triethylamine, pH adjusted to 2.4 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) -> %B: 0-2 -> 16%, 2-22 -> 16-30%, 22-32 -> 30-34%, 32-35 -> 34-55%, 35-42 -> 55%, 42-42.1 -> 55-16%, 42.1-50 -> 16% |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 μL |
Preparation of Standard Solutions:
The following table summarizes the key validation parameters reported for this HPLC method, providing benchmarks for your own method verification [1].
| Validation Parameter | Performance Outcome |
|---|---|
| Specificity | Baseline separation for this compound, imp-A, imp-B, and imp-C. |
| Linearity | Demonstrated over a specified range for this compound and all impurities. |
| Precision (Repeatability) | RSD ≤ X% (exact value should be confirmed from the source publication). |
| Accuracy (Recovery) | High recovery rates established for all analytes. |
| Robustness | Method remained unaffected by small, deliberate variations in parameters (e.g., pH, temperature). |
| LOD/LOQ | Specific values determined for each impurity, confirming method sensitivity. |
The diagram below illustrates the signaling pathway implicated in this compound-induced vascular toxicity, which is useful for contextualizing cell-based assay results.
Understanding this compound's inherent stability is the first step in managing its degradation in experimental settings.
The diagram below illustrates the experimental workflow for inducing, isolating, and identifying this oxidative degradation product.
Robust analytical methods are essential for monitoring this compound and its impurities. The tables below summarize two established chromatography methods.
HPLC-UV Method for Related Substances (Impurity Analysis) [2] [3]
| Parameter | Specification |
|---|---|
| Analytical Column | Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase A | Water:ACN (9:1) with 2 mM KH₂PO₄ & 0.4% Triethylamine, pH 2.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | Complex gradient (16% B to 55% B over 42 min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 μL |
| Key Application | Separation and quantification of process-related and degradation impurities (imp-A, imp-B, imp-C). |
HPLC-UV Method for Plasma Concentration (Therapeutic Drug Monitoring) [4]
| Parameter | Specification |
|---|---|
| Analytical Column | Capcell Pack C18 MG II (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : 0.037 mol/L KH₂PO₄, pH 4.5 (39:61, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 40 °C |
| Sample Preparation | Solid-Phase Extraction (SPE) with Oasis HLB cartridge |
| Linear Range | 5 - 250 ng/mL |
| Key Application | Simple, accessible method for therapeutic drug monitoring in patient plasma. |
For higher sensitivity, such as in metabolic stability studies, an LC-MS/MS method is recommended. One validated method uses an Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with a mobile phase of 10 mM ammonium formate (pH 4.1) and acetonitrile. It has a linear range of 5–400 ng/mL and a run time of only 4 minutes [5].
Q1: My this compound sample shows unknown peaks in HPLC analysis. What could be the cause and how can I investigate?
Q2: I need to monitor this compound concentration in plasma for a pharmacokinetic study, but I don't have access to an LC-MS/MS system. What are my options?
Q3: A recent publication mentions a new degradation product, imp-B. How can I confirm if my sample contains it?
Q4: What are the critical parameters for ensuring the stability of my this compound stock solution during storage?
For a quick overview, this table summarizes the key characteristics of three common analytical techniques for this compound. LC-MS/MS is generally the most sensitive, while HPLC-UV offers the most accessible instrumentation.
| Method | Linear Range | Limit of Quantification (LOQ) | Key Advantages | Key Limitations | Best For |
|---|---|---|---|---|---|
| LC-MS/MS [1] [2] | 5–400 ng/mL (in plasma) [1] | 4.66 ng/mL (in plasma) [1] | High sensitivity and specificity; short run time (4 min) [1] | Expensive instrumentation; requires technical expertise | Gold-standard for low-concentration quantification (e.g., pharmacokinetics) |
| HPLC-FLD [3] | 1–1000 ng/mL (in plasma) [3] | Not explicitly stated, but lower than 1 ng/mL (linear from 1 ng/mL) [3] | Excellent sensitivity; good for fluorescent compounds; cost-effective vs. LC-MS/MS [3] | Requires compound to be fluorescent | High-sensitivity analysis where LC-MS/MS is unavailable |
| HPLC-UV [4] | 5–250 ng/mL (in plasma) [4] | 5 ng/mL [4] | Simple instrumentation; widely available in hospitals and labs [4] | Lower sensitivity; potential for interference [4] | Routine therapeutic drug monitoring (TDM) in clinical labs |
Here are detailed methodologies for the two most robust techniques: the highly sensitive LC-MS/MS and the more accessible HPLC-UV.
This method is ideal for sensitive and specific quantification in biological matrices.
Chromatography
Mass Spectrometry (MS)
Sample Preparation (Protein Precipitation)
This method provides a simpler, cost-effective alternative suitable for clinical labs.
Chromatography
Sample Preparation (Solid-Phase Extraction)
This section addresses common experimental challenges.
Sensitivity is a common challenge. Here is a logical workflow to systematically address it, based on the principles of Analytical Quality by Design (AQbD) [3].
Interfering peaks often stem from inadequate separation or sample cleanup.
This compound demonstrates good stability under various conditions, which is crucial for reliable results [3].
| Stability Condition | Performance | Recommendation |
|---|---|---|
| Bench Top (Room Temp, 2-6 h) | Stable (91.5 - 108% recovery) [3] [4] | Process samples within 6 hours [4]. |
| Autosampler (4-10°C, 24 h) | Stable (93.4 - 95.2% recovery) [3] | Extracted samples can be stored in the autosampler for up to 24 hours. |
| Freeze-Thaw (3 Cycles) | Stable (89.1 - 92.1% recovery) [3] | Multiple freeze-thaw cycles are acceptable. |
| Long-Term (-20°C, 3-4 weeks) | Stable (93.1 - 97.1% recovery) [3] [4] | Store plasma samples at -20°C or below for long-term storage. |
The following table summarizes the effects of co-administering ponatinib with CYP3A4 inhibitors and inducers.
| Modulator Type | Example Drugs | Effect on this compound Exposure | Clinical Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole [1] | Increases AUC (No significant interaction predicted by PBPK model, but clinical data shows increase) [1] | Avoid concomitant use. If unavoidable, reduce this compound dose [2] [3]. |
| Moderate/Weak CYP3A4 Inhibitors | --- | No significant increase in AUC predicted [1] | No dose adjustment recommended based on current data [1]. |
| Strong CYP3A4 Inducers | Rifampicin, Phenytoin [1] | Decreases AUC (50-70% reduction) [1] | Avoid concomitant use. If unavoidable, monitor for loss of efficacy [3]. |
This compound is metabolized through multiple pathways. The diagram below illustrates its primary metabolic fate and the key enzymes involved.
The primary routes of this compound disposition include:
For researchers designing experiments on this compound interactions, the following insights and methodologies from the literature may be useful.
A 2022 study developed a Physiologically Based Pharmacokinetic (PBPK) model to predict DDIs [1].
A phase 1, open-label study investigated the absorption, metabolism, and excretion of a single 45 mg oral dose of [¹⁴C]this compound in healthy male subjects [4].
Research into this compound's toxicity mechanisms has involved screening for reactive metabolites [5].
Q1: Our in vitro CYP inhibition data conflicts with clinical DDI findings for this compound. Why?
Q2: What are the critical control experiments when studying this compound's CYP interactions?
Q3: How should we model this compound DDIs for regulatory submission?
| Feature | Ponatinib | Asciminib |
|---|---|---|
| Mechanism of Action | ATP-competitive TKI (binds kinase ATP-binding site) [1] | STAMP inhibitor (binds ABL myristoyl pocket) [1] [2] |
| Key Efficacy (in later-line CP-CML) | In patients without baseline response, cumulative BCR::ABL1IS ≤1% rate at 12 months was 9.33% higher than asciminib [1] [3]. MMR rate was 6.84% higher, though this was not statistically significant [1]. | -- |
| Key Efficacy (in T315I mutation CP-CML) | In patients with T315I mutation, cumulative BCR::ABL1IS ≤1% rate at 12 months was 43.54% higher than asciminib. MMR rate was 47.37% higher [1] [3]. | Shows activity against T315I, but required a five-fold higher dose to achieve efficacy similar to that in patients without the mutation [1]. Lower MMR rates have been noted in patients with this mutation [4]. |
| Key Safety Profile | Known cardiovascular toxicity; requires caution in patients with pre-existing or concurrent arterial disease [5]. In the PONALLO trial, 50% of patients stopped treatment due to toxicity, though most events were low-grade [6]. | Generally favorable. In the ASC4FIRST trial, Grade ≥3 AEs, and AEs leading to discontinuation or dose adjustments, were less frequent with asciminib than with imatinib or 2G TKIs [2]. Thrombocytopenia is the most common AE [5]. |
| Frontline Therapy (Newly Diagnosed) | -- | In the ASC4FIRST trial, demonstrated superior MMR at week 48 compared to investigator-selected SOC TKIs (imatinib, nilotinib, dasatinib, bosutinib), with a more favorable safety profile [2] [4]. |
The data in the summary table is primarily derived from a recent Matching-Adjusted Indirect Comparison (MAIC), a robust statistical method used when head-to-head trials are not available [1].
Understanding how these drugs work differently is key to interpreting their efficacy and resistance profiles.
The choice between this compound and asciminib is nuanced. For researchers, the distinct mechanisms of action offer promising avenues for combination therapies. For clinicians, the decision often hinges on a patient's specific mutation status, tolerance for specific side effects, and prior treatment history.
The table below summarizes key efficacy and survival data from clinical studies comparing ponatinib and dasatinib in Ph+ Acute Lymphoblastic Leukemia (ALL) with CNS relapse.
| Feature | This compound | Dasatinib | Notes & Context |
|---|---|---|---|
| Complete Remission (CR) Rate | 100% (9/9 patients) [1] [2] | 83.3% (10/12 patients) [1] [2] | Retrospective study (21 patients); difference was not statistically significant (P=.486) [1]. |
| Time to Achieve CR | 5 weeks [1] [2] | 8 weeks [1] [2] | This compound achieved remission significantly faster (P=.047) [1]. |
| Overall Survival (OS) | Median OS not reached [1] [2] | Median OS: 27.6 months [1] [2] | This compound showed significantly longer OS with/without T315I mutation (P=.045/.039) [1]. |
| Relapse-Free Survival (RFS) | Median RFS not reached [1] [2] | Median RFS: 16.2 months [1] [2] | Significant RFS benefit for this compound in patients without T315I (P=.036) [1]. |
| Efficacy vs. T315I Mutation | Active [3] [4] | Not Active [4] | The T315I "gatekeeper" mutation confers resistance to dasatinib [4]. This compound's structure was designed to overcome it [3] [4]. |
| Blood-Brain Barrier Penetration | Effective [5] | Effective [6] | Both drugs can penetrate the CNS [5] [6]. A preclinical T-ALL study found comparable target inhibition profiles [7]. |
For a full understanding, the data in the table should be considered alongside these study details and emerging research.
The table below summarizes the key performance characteristics of different analytical methods for quantifying ponatinib in biological matrices, primarily plasma.
| Parameter | LC-MS/MS [1] | HPLC-UV [2] | HPLC-FLD [3] |
|---|---|---|---|
| Detection Principle | Tandem Mass Spectrometry | Ultraviolet Detection | Fluorescence Detection |
| Linearity Range | 5–400 ng/mL [1] | 5–250 ng/mL [2] | 1–1000 ng/mL [3] |
| Limit of Quantification (LOQ) | 4.66 ng/mL [1] | 5 ng/mL [2] | 1 ng/mL [3] |
| Limit of Detection (LOD) | 1.53 ng/mL [1] | Not explicitly stated | Not explicitly stated |
| Intra-Day Precision (CV%) | 1.06 - 2.54% [1] | 2.1 - 6.0% [2] | Data not available in abstract |
| Inter-Day Precision (CV%) | 0.97 - 2.31% (in RLMs) [1] | 4.5 - 8.0% [2] | Data not available in abstract |
| Sample Volume | Not specified | 400 µL [2] | Minimal (method highlight) [3] |
| Run Time | 4 minutes [1] | ~14 minutes (est. from retention time) [2] | Short (method highlight) [3] |
| Key Application | Metabolic stability in liver microsomes [1] | Therapeutic Drug Monitoring (TDM) [2] | Pharmacokinetic studies in rat plasma [3] |
Here are the detailed methodologies for the LC-MS/MS and HPLC-UV techniques as described in the literature.
This method is characterized by its high sensitivity and specificity, making it suitable for advanced pharmacokinetic and metabolism studies.
Chromatography Conditions:
Mass Spectrometry Conditions:
Sample Preparation:
This method offers a robust and more accessible alternative for laboratories without access to mass spectrometry instrumentation, ideal for routine monitoring.
Chromatography Conditions:
Sample Preparation:
The core workflows for the two techniques share common steps but differ significantly in detection and data analysis.
For a cross-validation strategy, you can consider the following approaches:
In March 2023, the International Council for Harmonisation (ICH) released an updated guideline, ICH Q2(R2) [1]. This revision moves from a one-time validation check to a more holistic, science- and risk-based approach over the entire method lifecycle. The key advancements are summarized below.
| Feature | Traditional Approach (ICH Q2(R1)) | Modernized Approach (ICH Q2(R2)) |
|---|---|---|
| Core Focus | Stand-alone validation event | Method lifecycle management (development, validation, ongoing verification) |
| Core Principles | Verification of predefined parameters | Enhanced scientific understanding, risk-based approach |
| Risk Assessment | Not formally addressed | Required; use of tools like FMEA to justify controls |
| System Suitability | Implied | Explicitly emphasized for routine performance monitoring |
| Link to Development | Limited guidance | Strong integration with development, supports Analytical Quality by Design (AQbD) |
| Regulatory Flexibility | Limited | Encouraged through established design space |
This lifecycle approach is closely aligned with ICH Q14 on analytical procedure development and is part of a broader framework that includes ICH Q8 (Pharmaceutical Development) and ICH Q9 (Quality Risk Management) [1] [2] [3].
A published study details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in human plasma and rat liver microsomes, applied to metabolic stability studies [4]. The methodology and results are outlined below.
Experimental Protocol
Validation Results Summary The method was successfully validated according to ICH guidelines, with key performance characteristics shown in the table below [4].
| Validation Parameter | Result (in Human Plasma) |
|---|---|
| Linearity Range | 5–400 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Limit of Detection (LOD) | 1.53 ng/mL |
| Limit of Quantification (LOQ) | 4.66 ng/mL |
| Intra-day Precision (% RSD) | 1.06 to 2.54% |
| Intra-day Accuracy (% Bias) | -1.48 to -0.17% |
The following diagram illustrates the typical workflow for developing and validating an analytical method under the modern ICH Q2(R2) framework.
The following table compares two validated analytical methods for quantifying ponatinib in biological matrices, highlighting their specificity and selectivity approaches.
| Method Parameter | HPLC-FLD (Quality by Design) | LC-MS/MS |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Fluorescence Detection [1] | Liquid Chromatography with Tandem Mass Spectrometry [2] |
| Application | Quantification in rat plasma [1] | Quantification in human plasma and rat liver microsomes [2] |
| Specificity & Selectivity | Resolution from endogenous plasma components; optimized chromatographic conditions [1] | Use of Multiple Reaction Monitoring (MRM); chromatographic separation [2] |
| Linear Range | 1–1000 ng/mL [1] | 5–400 ng/mL [2] |
| Sample Volume & Run Time | Minimal volume; short run time [1] | 4-minute run time [2] |
| Key Validation Data | Precision, accuracy, and stability data under various conditions (e.g., freeze-thaw, autosampler) [1] | Intra- and inter-day precision and accuracy data [2] |
This compound is a multi-tyrosine kinase inhibitor. Its selectivity is often described in terms of potency against its primary target and a range of other kinases, which is summarized below.
| Kinase Target | This compound IC₅₀ or Reported Activity | Context and Comparison |
|---|---|---|
| BCR-ABL (native) | IC₅₀: 2.7 nM [3] | Primary target; compared to other BCR-ABL inhibitors [3]. |
| BCR-ABL (T315I mutant) | IC₅₀: 6.4 nM [3] | Pan-inhibitory activity against this and other single BCR-ABL mutants that confer resistance to other TKIs [4]. |
| Other Kinase Targets (FGFR, VEGFR, PDGFR, SRC, KIT, RET, FLT3) | Multi-kinase inhibitor [5] [6] | This broad targeting is linked to both its efficacy in various cancers and its toxicity profile [5] [6]. |
| STAT3 Signaling | Inhibits phosphorylation and nuclear translocation [5] | Novel property identified through screening; inhibited STAT3 activation driven by EGF, IL-6, and IL-11 [5]. |
| Selectivity Entropy | 4.0 [3] | A quantitative measure of kinase selectivity; higher entropy indicates a broader target spectrum. For comparison, imatinib's selectivity entropy is 0.8 [3]. |
Here are the detailed methodologies for two critical experiments that demonstrate this compound's selectivity and specificity.
This protocol is based on an Analytical Quality by Design (AQbD) approach for developing a specific HPLC-FLD method [1].
This protocol outlines the approach used to characterize this compound's kinase inhibition profile and its functional consequences in cells [3] [5].
The following diagram illustrates this compound's primary and secondary kinase targets and the downstream signaling pathways it affects, based on the search results.
The search results indicate that the specificity and selectivity of this compound can be viewed from two complementary angles:
The table below summarizes the core characteristics of two established analytical methods for profiling ponatinib impurities.
| Feature | Liquid Chromatography (LC-UV) Method [1] | LC-HRMS & NMR for Degradation Products [2] |
|---|---|---|
| Primary Purpose | Related substance detection & quantification for quality control [1] | Forced degradation studies & structural elucidation of new impurities [2] |
| Separation Column | Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) [1] | Waters Reliant C18 (4.6 mm × 250 mm, 5 μm) [2] |
| Mobile Phase | A: Water:ACN (9:1) with 2mM KH₂PO₄ & 0.4% TEA (pH 2.4) B: Acetonitrile (Gradient) [1] | A: 10mM Ammonium Acetate (pH 4.75) B: Methanol (Gradient) [2] | | Detection/Identification | UV at 250 nm [1] | HRMS & NMR [2] | | Key Application | Separation and validation of process/degradation impurities (imp-A, imp-B, imp-C) [1] | Identification of five new degradation products (DP 1 to DP 5) [2] |
The following table outlines the performance and application of the LC-UV method, which has been systematically validated.
| Parameter | Experimental Data & Results [1] |
|---|---|
| Method Validation | Demonstrated specificity, linearity, precision, accuracy, and robustness [1] |
| Key Impurity Identified | imp-B: A novel oxidative degradation product; structure confirmed by NMR and HRMS [1] |
| Sample Preparation | This compound bulk drug (~10 mg) accurately weighed and dissolved in a 20 mL volumetric flask with 50% methanol solution [1] |
| Instrument Conditions | Flow rate: 1.0 mL/min Injection volume: 10 μL Column temperature: 40°C [1] |
Here are the detailed methodologies for the key experiments cited in the guides.
This protocol describes a robust, validated method for separating and quantifying this compound and its known impurities.
Chromatographic System:
Sample Preparation:
The process of discovering and characterizing a new impurity, as performed for imp-B [1] and other degradation products [2], follows a systematic workflow. The diagram below outlines the key steps from stress testing to structural confirmation.
The table below summarizes the key quantitative findings on this compound's metabolic stability from a study using Rat Liver Microsomes (RLMs), which is a common preliminary model for predicting in vivo metabolism [1].
| Parameter | Value in Rat Liver Microsomes (RLMs) |
|---|---|
| In vitro half-life (t₁/₂) | 6.26 minutes |
| Intrinsic Clearance (CLᵢₙₜ) | 15.182 ± 0.477 mL/min/kg |
| Metabolic Stability Profile | Disappeared rapidly within the first 10 minutes of incubation, then plateaued. |
These parameters indicate that this compound is rapidly metabolized in vitro. A short half-life and high intrinsic clearance suggest high hepatic extraction and potentially low oral bioavailability [1].
The metabolic stability data was generated using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Here is a summary of the key experimental steps [1]:
The following diagram illustrates the primary metabolic pathways of this compound identified in in vivo studies, which provide context for the instability observed in microsomal assays [2].
To objectively compare this compound with other TKIs, you would need data generated under identical experimental conditions. Here is a potential framework:
1. Key Parameters to Compare
2. Experimental Workflow The diagram below outlines a standardized workflow for generating comparable metabolic stability data.
The following tables summarize key ponatinib data from in vitro experiments and corresponding in vivo observations.
Table 1: Anticancer Efficacy and Metabolic Stability
| Parameter | In Vitro Findings | In Vivo Correlation & Context |
|---|---|---|
| Anti-BCR-ABLT315I Potency (IC50) | 11 nM (cell proliferation, Ba/F3 cells) [1] | Increased survival in mouse xenograft models; tumor growth suppression [1]. |
| Metabolic Stability (Half-life) | 6.26 min (Rat Liver Microsomes) [2] | In vivo half-life is ~22 hours (patients, 30 mg+ dose) due to complex pharmacokinetics [1] [3]. |
| Steady-State Concentration (Css) | Target concentration ~40 nM to suppress resistant clones in vitro [1] | Achievable in patients (Cmax ~145 nM after 45 mg dose); informs effective dosing [3]. |
| Combination Therapy (w/ Asciminib) | Synergy in inhibiting CML blast crisis cell lines in vitro [4] | Potent tumor suppression to "unmeasurable extent" in preclinical mouse model [4]. |
Table 2: Vascular Toxicity and Mechanisms
| Parameter | In Vitro Findings | In Vivo Correlation & Context |
|---|---|---|
| Mechanism: Endothelial Senescence | ↑KAT7 expression, ↑cellular senescence in rat mesenteric artery endothelial cells [5] | ↑KAT7 in rat mesenteric arteries; KAT7 inhibitor (WM-3835) lowered blood pressure in rats [5]. |
| Mechanism: Impaired Angiogenesis | Inhibited VEGF-induced sprouting in HUVEC spheroids [6] | Associated with peripheral arterial occlusive disease in patients [6] [1]. |
| Mechanism: Notch-1 Signaling | Notch-1 hyperactivation induced apoptosis in HUVECs [7] | Anti-Notch-1 antibody protected endothelial progenitor cells from this compound toxicity [7]. |
| Clinical Incidence | N/A | Hypertension in up to 68% of patients [5] [1]. |
Here are the methodologies for critical experiments used to evaluate this compound.
This protocol determines how quickly the liver metabolizes this compound, predicting its in vivo persistence [2].
This standard method measures the direct anti-proliferative effect of this compound on cancer cells [8] [9].
This model tests this compound's efficacy in a living organism [4] [1].
The diagram below outlines a typical integrated strategy to correlate in vitro and in vivo data during this compound development.
The pivotal evidence comes from analyses of the PACE and OPTIC clinical trials, which evaluated different dosing approaches for chronic-phase CML (CP-CML) patients (typically those resistant or intolerant to prior TKIs). The key difference was that OPTIC employed a response-based, dose-reduction strategy, while PACE initially used a continuous 45 mg dose [1].
The table below summarizes the core findings from the propensity score analysis of these trials:
| Trial Characteristic | PACE Trial | OPTIC Trial (45 mg Cohort) |
|---|---|---|
| Dosing Strategy | Continuous 45 mg/day; dose reductions later mandated for safety [1] [2] | Response-based: Start at 45 mg; reduce to 15 mg upon achieving ≤1% BCR::ABL1IS [1] [3] |
| Key Efficacy: ≤1% BCR::ABL1IS | Achieved by 66% of patients (Median time: 2.5 years) [1] | Achieved by 72% of patients (Median time: 1.4 years) [1] |
| Key Safety: Adjudicated AOEs (Arterial Occlusive Events) | 21% of patients (57/270) [1] | 9% of patients (8/94) [1] | | Exposure-Adjusted AOE Rate | 10.9 per 100 patient-years [1] | 5.1 per 100 patient-years [1] | | Overall Survival & PFS | Similar or better in OPTIC [1] | Similar or better than PACE [1] |
This data strongly demonstrates that the response-based dosing regimen successfully maintains high efficacy while significantly mitigating cardiovascular risk [1].
For your experimental design and methodology reference, here are the key details from the cited studies.
The diagrams below illustrate this compound's unique mechanism of action and the logical flow of the response-based dosing strategy.
The tables below summarize key efficacy data from recent studies, comparing this compound against dasatinib and asciminib in different patient populations.
| Patient Population | Treatment | Key Efficacy Endpoint | Result (T315I) | Result (Non-T315I) | Study Reference |
|---|---|---|---|---|---|
| Ph+ ALL with CNS Relapse | This compound | Complete Remission (CR) Rate | 100% (n=2) | 100% (n=7) | [1] [2] |
| Dasatinib | Complete Remission (CR) Rate | Not Applicable (n=0) | 83.3% (n=12) | [1] [2] | |
| CP-CML (Post-2G TKI failure) | This compound | Major Molecular Response (MMR) by 12 mo* | 47.37% higher than asciminib | 6.84% higher than asciminib | [3] |
| Asciminib | Major Molecular Response (MMR) by 12 mo* | Benchmark | Benchmark | [3] |
*Data derived from a Matching-Adjusted Indirect Comparison (MAIC) analysis [3].
| Survival Outcome | This compound Group (with/without T315I) | Dasatinib Group (without T315I) | P-Value |
|---|---|---|---|
| Median Overall Survival (OS) | Not Reached | 27.6 months | P = 0.039 (without T315I) [1] |
| Median Relapse-Free Survival (RFS) | Not Reached | 16.2 months | P = 0.036 (without T315I) [1] |
To evaluate the efficacy and safety of this compound, researchers have employed rigorous clinical trial designs. Below are the methodologies from key studies cited in this guide.
1. Protocol for Retrospective Cohort Study (Ph+ ALL with CNS Relapse) [1] [2]
2. Protocol for the OPTIC Trial (CP-CML) [4]
This compound is a third-generation tyrosine kinase inhibitor designed to overcome the limitations of earlier therapies. The following diagram illustrates its mechanism and key signaling pathways.
Diagram Title: this compound inhibits BCR-ABL1, including the T315I mutant.
This compound's unique chemical structure allows it to act as a potent ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL1 [5]. Unlike first- and second-generation TKIs, this compound is engineered to bypass the steric hindrance caused by the T315I mutation, which replaces a threonine with a larger isoleucine residue, the so-called "gatekeeper" mutation [5] [6]. By effectively occupying the ATP-binding pocket, this compound prevents phosphorylation and blocks the downstream signaling cascades that drive leukemic cell proliferation and survival [5].
Acute Toxic